t-Boc-N-Amido-PEG2-Azide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSEFQCLYODJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of t-Boc-N-Amido-PEG2-Azide in Advanced Bioconjugation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the functional components of these complex molecules but also profoundly influences their solubility, stability, pharmacokinetics, and overall efficacy. This technical guide provides an in-depth exploration of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker, for scientists and professionals in drug development.
Core Attributes of this compound
This compound is a polyethylene glycol (PEG) based linker engineered with distinct functionalities at each terminus, enabling controlled and sequential conjugation reactions.[1] Its structure consists of three key components:
-
A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable shield for a primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation.[1][2]
-
A short PEG2 spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate, a crucial property for often hydrophobic drug payloads.[3] This spacer also provides a defined distance between the conjugated molecules.
-
A terminal azide group: This functional group is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Quantitative Data Summary
The selection of a linker and the corresponding conjugation chemistry is a data-driven process. The following tables summarize key quantitative parameters for the reactions and properties associated with this compound and related linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 950683-55-3 | [4] |
| Molecular Formula | C11H22N4O4 | [4] |
| Molecular Weight | 274.3 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
Table 2: Comparative Analysis of Click Chemistry Reactions for Azide-Containing Linkers
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic. | Copper-free, generally more biocompatible for in-vivo applications.[5] |
| Reaction Kinetics | Generally faster reaction rates. | Slower reaction rates compared to CuAAC.[5] |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate). | No catalyst required; driven by the ring strain of cyclooctynes (e.g., DBCO, BCN).[5] |
| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |
| Yields | Typically high yields. | Generally high yields, though may be slightly lower than CuAAC in some cases. |
Table 3: Stability of Linkages in Bioconjugates
| Linkage Type | Formed From | Stability Profile | Key Considerations |
| Amide Bond | Amine + Carboxylic Acid (or activated ester) | Highly stable in circulation.[6] | Non-cleavable linker strategy. Payload release relies on lysosomal degradation of the antibody.[6] |
| Triazole Ring | Azide + Alkyne (via Click Chemistry) | Very stable under physiological conditions.[7] | Non-cleavable linker strategy. Provides a robust connection between the conjugated moieties.[6] |
| Hydrazone Linkage | Hydrazide + Aldehyde/Ketone | pH-sensitive; stable at neutral pH (7.4) and cleavable at acidic pH of endosomes/lysosomes (pH 4.5-6.5).[8] | A common cleavable linker strategy for intracellular drug release.[8] |
| Disulfide Linkage | Thiol + Thiol | Reductively cleavable; stable in the bloodstream and cleaved in the reducing environment of the cell. | Another cleavable linker strategy, sensitive to intracellular glutathione concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its use in the synthesis of PROTACs and ADCs.
Synthesis of a PROTAC using this compound
This protocol outlines a modular approach for synthesizing a PROTAC, starting with the conjugation of an E3 ligase ligand, followed by deprotection and subsequent "click" reaction with a protein of interest (POI) binder.
Protocol 1: Conjugation of E3 Ligase Ligand to the Linker
-
Activation of E3 Ligase Ligand: If the E3 ligase ligand contains a carboxylic acid, dissolve it in an anhydrous aprotic solvent such as DMF. Add an activating agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Deprotection of the Linker: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0°C.[9] Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Neutralization and Coupling: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the resulting amine-PEG2-azide TFA salt in anhydrous DMF and neutralize with DIPEA. Add this solution to the activated E3 ligase ligand from step 1.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS. Upon completion, purify the E3 ligase ligand-PEG2-azide conjugate by reverse-phase HPLC.
Protocol 2: Click Chemistry Conjugation to POI Binder
-
Reactant Preparation: Dissolve the purified E3 ligase ligand-PEG2-azide conjugate and an alkyne-modified POI binder (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation (for CuAAC): Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.
-
CuAAC Reaction: To the mixture of the azide conjugate and alkyne binder, add the CuSO4 solution (typically 0.1 equivalents) followed by the sodium ascorbate solution (typically 0.3-0.5 equivalents).[10]
-
Reaction and Purification: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC molecule by reverse-phase HPLC.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic payload to an antibody via this compound.
Protocol 3: Antibody Modification and Linker Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Linker Activation: If the linker is to be attached to the antibody via lysine residues, the this compound would first need to be functionalized with an amine-reactive group (e.g., by converting a terminal acid version of the PEG linker to an NHS ester).
-
Alternative Strategy (Site-Specific Conjugation): A more common approach for azide-alkyne chemistry in ADCs is to introduce the alkyne or azide onto the antibody site-specifically. For this protocol, we will assume an alkyne-modified antibody is available.
Protocol 4: Payload-Linker Conjugation and Deprotection
-
Payload Conjugation: Conjugate a payload containing a carboxylic acid to the deprotected amine of this compound using standard peptide coupling chemistry (e.g., EDC/NHS or HATU) as described in Protocol 1.
-
Deprotection: Remove the t-Boc group from the payload-linker conjugate using TFA in DCM as described in Protocol 1. Purify the resulting payload-PEG2-azide.
Protocol 5: ADC Final Assembly via Click Chemistry
-
Reactant Preparation: Dissolve the alkyne-modified antibody in a suitable buffer. Add the purified payload-PEG2-azide.
-
SPAAC Reaction: If using a strain-promoted click reaction, the alkyne on the antibody would be a strained cyclooctyne (e.g., DBCO). Simply mix the DBCO-modified antibody with the payload-PEG2-azide and incubate at room temperature or 37°C. The reaction typically proceeds to completion within a few hours.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and other small molecules.
Diagrams of Signaling Pathways and Workflows
Visual representations of the complex processes involved in the application of this compound can aid in understanding and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to t-Boc-N-Amido-PEG2-Azide
CAS Number: 950683-55-3
Abstract
This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the physicochemical properties, key chemical reactions, and established experimental protocols for the application of this linker. For clarity, quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
This compound is a versatile chemical tool featuring two key functional groups at opposing ends of a short polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected amine and the terminal azide group allow for orthogonal, sequential chemical modifications. The PEG spacer enhances the aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]
The azide moiety is primed for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The Boc-protected amine offers a stable, masked primary amine that can be readily deprotected under mild acidic conditions to allow for subsequent conjugation, typically through amide bond formation.[2][3] These characteristics make it a valuable building block in the modular synthesis of complex biomolecules.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are essential for calculating reaction stoichiometries and understanding the compound's general behavior.
| Property | Value | Reference(s) |
| CAS Number | 950683-55-3 | [2][5] |
| Molecular Formula | C₁₁H₂₂N₄O₄ | [2] |
| Molecular Weight | 274.32 g/mol | [2] |
| IUPAC Name | tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate | [2] |
| Appearance | Solid powder or light yellow oil | [2][4] |
| Purity | Typically >95% | [5][6] |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG spacer increases solubility in aqueous media. | [2][4][7] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |
Key Chemical Reactions and Protocols
This compound's utility stems from its two orthogonal reactive handles. Below are detailed protocols for the primary reactions involving this linker.
Boc Group Deprotection
The removal of the Boc protecting group unveils a primary amine, which can then be used for conjugation, for instance, with an activated carboxylic acid. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection with TFA
This protocol is a representative procedure and may require optimization based on the specific substrate.
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).
-
Final Product: The resulting product is the TFA salt of the deprotected amine. It should be used immediately in the subsequent reaction step without further purification.
Azide Group Conjugation via Click Chemistry
The azide group can be conjugated to an alkyne-containing molecule through either copper-catalyzed or strain-promoted click chemistry.
3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click chemistry reaction.
Experimental Protocol: CuAAC Reaction
This protocol is a representative procedure and may require optimization.
-
Preparation of Reactants: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
Addition of Reducing Agent: Add sodium ascorbate (0.3 to 5.0 eq) from a freshly prepared 1M solution in water.
-
Addition of Copper Catalyst: Add copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq) to the reaction mixture. A copper-coordinating ligand like TBTA or THPTA can be added to stabilize the Cu(I) catalyst.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, the final product can be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC.
3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry is ideal for biological systems where copper catalysts can be cytotoxic.
Experimental Protocol: SPAAC Reaction
This protocol is a representative procedure and may require optimization.
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative) in anhydrous DMSO.
-
Reaction Setup: In a clean, dry reaction vial, add the desired volume of the strained alkyne stock solution.
-
Addition of Azide: To this, add an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of the this compound stock solution.
-
Reaction: The reaction can be performed at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Purification: The final product can be purified by an appropriate method, such as HPLC.
Applications in Drug Development
The unique structure of this compound makes it a valuable component in the synthesis of complex therapeutics.
PROTAC Synthesis
In the synthesis of PROTACs, this linker can connect a protein of interest (POI) ligand to an E3 ligase ligand. The modular nature of the linker allows for a stepwise and controlled synthesis.
Antibody-Drug Conjugate (ADC) Synthesis
This linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the final ADC.
Safety Information
This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, allow for the controlled and modular synthesis of complex biomolecules such as ADCs and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical tool.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. t-Boc-N-amido-PEG2-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the realm of bioconjugation and drug delivery. Its application to polyethylene glycol (PEG) linkers has become indispensable for the controlled and efficient construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive examination of the role of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Core Principles: A Temporary Shield for Precise Chemistry
The primary function of the Boc group is to act as a temporary shield for primary or secondary amines on a PEG linker.[2][3] This protection is critical in multi-step syntheses, preventing the highly reactive amine group from participating in unintended side reactions. The Boc group's stability under a wide array of conditions, including basic and nucleophilic environments, makes it a robust choice for complex synthetic pathways.[1][3]
The key characteristic of the Boc group is its lability under acidic conditions.[2][3] This allows for its clean and efficient removal, typically with trifluoroacetic acid (TFA), to reveal the free amine at the desired stage of the synthesis for subsequent conjugation.[4][5] This orthogonality is fundamental to the stepwise assembly of heterobifunctional molecules, where different ends of the PEG linker are functionalized in a controlled sequence.[2][6]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive moiety (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in modern drug development.[2][5] The PEG spacer itself enhances the solubility and pharmacokinetic properties of the final conjugate, while the Boc group enables the precise and sequential attachment of different molecular entities, such as a targeting antibody and a cytotoxic payload in an ADC.[3][5]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [2]
| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 - 25 | 2 - 12 | >95 |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >90 |
| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [2]
| Acidic Reagent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | 20-50% in DCM | Fast and efficient deprotection. | Can cause side reactions with sensitive functional groups.[2] |
| HCl in Dioxane | 4 M | Milder than TFA, can be more selective. | Slower reaction times compared to TFA.[2] |
| Oxalyl Chloride/Methanol | N/A | Mild conditions, effective for various substrates.[2] | May not be suitable for all PEGylated compounds.[2] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies | Milder than strong Brønsted acids.[2] | May require specific solvent systems and optimization.[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[6]
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.
-
Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.
-
Add 1.2 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
Objective: To remove the Boc protecting group from a PEG linker to expose the free amine for subsequent conjugation.[5][7]
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[5]
-
For sensitive substrates, cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7] For example, for a 50% concentration, add an equal volume of TFA to the DCM solution.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4]
-
To ensure the complete removal of residual TFA, perform an azeotropic distillation by adding toluene to the residue and evaporating under reduced pressure. Repeat this co-evaporation step three times.[7]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next reaction step or neutralized with a mild base.
Mandatory Visualizations
Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.
Caption: Workflow for Boc protection and deprotection of a PEG linker.
Caption: A representative workflow for ADC synthesis.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
The Azide Group: A Linchpin for Precision in Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group (-N₃) has become an indispensable tool in bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1] Its utility stems from a unique combination of properties: it is small, metabolically stable, and, most importantly, bioorthogonal. This means it does not typically participate in reactions with naturally occurring functional groups in living organisms, allowing for highly selective "click" reactions with specifically engineered partners.[1] This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in research and drug development.
Core Properties of the Azide Group for Bioconjugation
The success of the azide as a bioorthogonal chemical reporter is due to several key features:
-
Small Size: The azide group is compact, which minimizes the potential for steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]
-
Bioorthogonality: Azides are virtually absent in native biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines and alkynes, rather than the hard nucleophiles commonly found in biology.[1][2][3]
-
Stability: The azide group is stable under physiological conditions, including aqueous environments at neutral pH and body temperature, making it suitable for studies in live cells and in vivo.[1][4]
-
Versatile Reactivity: The azide group can participate in a number of highly efficient and specific ligation reactions, providing a versatile toolkit for bioconjugation.[1]
Key Bioconjugation Reactions Involving Azides
Three primary bioorthogonal reactions are used to label azide-modified biomolecules: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] Each method offers a unique set of advantages and disadvantages related to reaction kinetics, biocompatibility, and ease of use.[5]
Staudinger Ligation
The Staudinger ligation was the first truly bioorthogonal reaction applied in a biological context.[5] It involves the reaction of an azide with a specifically engineered triarylphosphine. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which, after the loss of dinitrogen gas, forms an aza-ylide intermediate.[6][7] In the "traceless" version, an adjacent electrophilic trap on the phosphine reagent captures the aza-ylide, which upon hydrolysis, forms a stable, native amide bond, leaving no residual atoms from the phosphine reagent in the final product.[2][3][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of "click chemistry."[1] It is a highly efficient and regiospecific 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5][8] The reaction is catalyzed by copper(I), which dramatically accelerates the rate and ensures the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[9] While extremely fast and high-yielding, the requirement of a copper catalyst, which can be toxic to cells, often limits its use to in vitro or ex vivo applications.[4][9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[3][5][9] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN), where the significant ring strain (~18 kcal/mol) provides the activation energy for the cycloaddition to proceed rapidly with an azide without the need for a catalyst.[9][11] This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms.[3][12][13]
Quantitative Comparison of Azide-Based Bioconjugation Chemistries
The choice of ligation chemistry often depends on the experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.
| Feature | Staudinger Ligation | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Partners | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |
| Catalyst Required | No | Yes (Copper I) | No |
| Biocompatibility | High (Metal-free)[5] | Low to Moderate (in vitro)[4][9] | High (Live cells/ in vivo)[12][13] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10⁻³ - 10⁻²[5][14] | 10¹ - 10⁴[14] | 10⁻³ - 10¹ (Varies by cyclooctyne)[14] |
| Resulting Linkage | Amide Bond | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole |
| Primary Advantage | Forms a native amide bond | Extremely fast kinetics[14] | Excellent biocompatibility[12][13] |
| Primary Limitation | Slow kinetics[5] | Catalyst toxicity[4][10] | Slower than CuAAC; bulky reagents[12] |
Applications in Research and Drug Development
The versatility of the azide group has led to its widespread adoption in numerous applications:
-
Glycan Labeling: Azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) can be fed to cells and incorporated into cell surface glycans via the cell's biosynthetic machinery.[1][15] This allows for the visualization and study of glycosylation, a process often altered in diseases like cancer.[1]
-
Protein Labeling: Non-canonical amino acids containing azide groups, such as azidohomoalanine (AHA), can be incorporated into proteins during synthesis.[1] This enables the selective labeling and tracking of newly synthesized proteins.
-
Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA and RNA during replication and transcription, providing a handle to image nascent nucleic acids.[1]
-
Drug Development: Azide-alkyne click chemistry is a powerful tool for assembling complex molecules, including Antibody-Drug Conjugates (ADCs).[1][16] An azide handle can be introduced into a monoclonal antibody, allowing for the precise attachment of a cytotoxic drug molecule that contains a complementary alkyne group, leading to a targeted therapeutic agent.[1][16]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido Sugar
This protocol describes the metabolic incorporation of an azide-containing sugar (Ac₄ManNAz) into cellular glycans, preparing them for subsequent ligation.[1][3]
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Metabolic Labeling: The following day, add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. This allows for the cellular esterases to remove the acetyl groups and for the subsequent incorporation of the azido sugar into cell surface glycans.[1]
-
Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling via an azide-reactive probe.
Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells via SPAAC
This protocol details the copper-free click reaction between azide-labeled cells (from Protocol 1) and a DBCO-functionalized fluorescent dye.[3]
Materials:
-
Cells with azide-labeled surface glycans
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-AlexaFluor488)
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
PBS
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO or water (e.g., 1-10 mM).
-
Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-20 µM).
-
SPAAC Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Imaging: Add fresh imaging buffer to the cells and image immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Labeling of an Azido-Modified Protein via CuAAC (in vitro)
This protocol describes the click reaction between a purified protein containing an azide group and an alkyne-functionalized probe.[17][18][19]
Materials:
-
Purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-probe (e.g., Alkyne-Biotin)
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in water
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate, 50 mM fresh stock in water
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Initiate Reaction: Add the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 1 mM to reduce the Cu(II) to the catalytic Cu(I) species.[17] Gently mix.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents and byproducts (copper, ligand, unreacted probe) using a desalting column or dialysis against PBS. The labeled protein is now ready for downstream applications.
Conclusion
The azide group has fundamentally transformed the field of bioconjugation, providing a powerful and versatile handle for the chemical modification of biomolecules.[1] Its bioorthogonality allows for highly selective reactions within the complex environment of living systems.[1] The development of complementary chemistries—the robust Staudinger ligation, the highly efficient CuAAC, and the biocompatible SPAAC—has furnished researchers with a comprehensive toolkit to label, track, and manipulate biomolecules with unprecedented precision.[1] This capability is central to advancing our understanding of biology and developing the next generation of targeted therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to t-Boc-N-Amido-PEG2-Azide: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in drug development. The guide details its chemical properties, core applications, and detailed protocols for its use in bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative that features two distinct functional ends: a terminal azide group and a tert-butyloxycarbonyl (Boc) protected amine.[1] This bifunctional nature allows for a controlled, sequential conjugation of different molecules. The integrated PEG spacer, consisting of two ethylene glycol units, enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[2][3]
Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Chemical Formula | C₁₁H₂₂N₄O₄ | [4][5][6][7] |
| Molecular Weight | 274.32 g/mol | [5][8][9] |
| CAS Number | 950683-55-3 | [4][5][6] |
| Appearance | Light yellow oil | [9] |
| Purity | Typically ≥95% - 98% | [4][6][8] |
| Storage Conditions | -20°C | [4] |
Key Chemical Functionalities and Reactions
The utility of this compound stems from its orthogonal reactive groups, which can be addressed in a stepwise manner.
-
Azide Group (-N₃): This functional group is primarily used in "Click Chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction forms a stable triazole linkage with an alkyne-containing molecule, and is known for its high efficiency, specificity, and biocompatibility.[2][6]
-
t-Boc Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[2] It is stable under a variety of conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid) to yield a free primary amine (-NH₂).[1][4][11] This newly exposed amine is then available for subsequent conjugation, typically through amide bond formation with carboxylic acids or activated esters.[12]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., a drug, fluorescent dye, or biomolecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (optional, but recommended for biomolecules)
-
Reaction Buffer (e.g., PBS, or a mixture of water with a co-solvent like DMSO or t-butanol)
Procedure:
-
Reactant Preparation: Dissolve the this compound (1.1-1.5 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen reaction buffer. The final concentration is typically in the range of 1-10 mM.[6]
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).[13] If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Oxygen Removal: Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]
-
Reaction Initiation: a. If using a ligand, add THPTA to the reaction mixture to a final concentration that is five times that of the copper sulfate.[13] b. Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.[6] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 equivalent relative to the limiting reactant.[6]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored using analytical techniques such as LC-MS or TLC.
-
Purification: Upon completion, the triazole-linked conjugate can be purified using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase chromatography) to remove the copper catalyst and any unreacted starting materials.[14]
Protocol 2: t-Boc Group Deprotection
This protocol details the removal of the t-Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Neutralizing base (e.g., DIPEA or saturated sodium bicarbonate solution)
Procedure:
-
Dissolution: Dissolve the Boc-protected molecule in anhydrous DCM.
-
Acid Treatment: Add an excess of TFA to the solution, typically to a final concentration of 20-50% (v/v).[14]
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.
-
Solvent and Acid Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12]
-
Neutralization and Purification: The resulting product is an amine-TFA salt. It can often be used directly in the next step or neutralized with a suitable base.[14] Further purification may be performed if necessary.
Application Workflow Visualization
The following diagram illustrates a general experimental workflow for creating a heterobifunctional conjugate using this compound. This process is fundamental to the synthesis of complex biomolecular structures like ADCs or PROTACs.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Principles of Click Chemistry with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for researchers, particularly when facilitated by the use of polyethylene glycol (PEG) linkers.[2] Azide-functionalized PEG linkers provide a versatile platform for conjugating a wide array of molecules, from small-molecule drugs to large biologics like antibodies.[3][4] The inclusion of a PEG spacer not only enhances the solubility and stability of the resulting conjugates but can also improve their pharmacokinetic properties.[5][6]
This technical guide provides a comprehensive overview of the principles of click chemistry utilizing azide-PEG linkers, with a focus on the two most prominent variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate the adoption and optimization of these powerful techniques in your research and development endeavors.
Core Principles of Click Chemistry with Azide-PEG Linkers
Click chemistry refers to a class of reactions characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[] The most utilized click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, which forms a stable triazole linkage.[1] Azide-PEG linkers are bifunctional molecules that incorporate an azide group for click chemistry and a PEG chain that imparts favorable physicochemical properties.[8][9] These linkers can be either homobifunctional, possessing identical reactive groups at both ends, or heterobifunctional, with two different reactive groups, allowing for the sequential conjugation of distinct molecules.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and widely used method for joining a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[10][] This reaction is known for its fast kinetics and high efficiency.[] However, it requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13][] The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][15] This makes SPAAC highly suitable for applications in living systems and for the conjugation of sensitive biomolecules.[]
Quantitative Data for Azide-PEG Linkers and Click Chemistry Reactions
The selection of an appropriate azide-PEG linker and click chemistry method often depends on quantitative parameters such as purity, molecular weight, and reaction kinetics. The following tables summarize key quantitative data for representative azide-PEG linkers and the associated SPAAC reactions.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N-(Azido-PEG3)-N-Boc-PEG4-acid | 2112731-95-8 | C₂₄H₄₆N₄O₁₁ | 566.65 | >96%[16] |
| N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester | 2093152-85-1 | C₂₈H₅₄N₄O₁₁ | 622.76 | >96%[16] |
| N-(Azido-PEG3)-N-Boc-PEG4-NHS ester | 2112731-96-9 | C₂₈H₄₉N₅O₁₃ | 663.72 | >96%[16] |
| Azido-PEG4-carboxylic acid | 1257063-35-6 | C₁₁H₂₁N₃O₇ | 319.30 | >97%[17] |
Table 1: Specifications of Common Heterobifunctional Azide-PEG Linkers. This table provides a comparative overview of key quantitative data for several commercially available azide-PEG linkers used in bioconjugation and drug development.[16]
| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DIBAC | Benzyl Azide | 0.0567 ± 0.0027 | A commonly used dibenzocyclooctyne derivative.[13] |
| DIFO | Benzyl Azide | ~0.06 | One of the early reactive cyclooctynes.[13] |
| BCN | Benzyl Azide | 0.15 | A highly reactive yet stable cyclooctyne.[13] |
| DBCO | General Azide | Generally faster than BCN | Higher ring strain leads to a faster reaction but may have lower stability.[13] |
| BCN-PEG-alkyne | General Azide | ~0.1 - 0.2 | Offers a good balance of reactivity and stability; it is smaller and less lipophilic than DBCO.[13] |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes. The rate of SPAAC reactions is a critical parameter for experimental design. Reaction rates are dependent on the specific azide, solvent, and temperature.[13]
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions with azide-PEG linkers. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction between an alkyne-functionalized molecule and an azide-PEG linker.
Materials:
-
Alkyne-functionalized molecule
-
Azide-PEG linker (e.g., Boc-NH-PEG12-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction solvent (e.g., DMF, THF, or a mixture of water and a miscible organic solvent like tert-butanol)[5]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMF or THF).[5]
-
Prepare a 10 mM stock solution of the azide-PEG linker in the same solvent.[5]
-
Prepare a 50 mM stock solution of the copper-chelating ligand. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.[5]
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 1 M sodium ascorbate in water.[12]
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent).[5]
-
Add the azide-PEG linker (1.0-1.2 equivalents).[5]
-
Add the reaction solvent. The final concentration of the alkyne is typically in the range of 1-10 mM.[5]
-
Add the copper(II) sulfate solution (0.1-0.2 equivalents).[5]
-
Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[5]
-
Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS or TLC.
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating a cyclooctyne-functionalized molecule (e.g., DBCO) to an azide-containing biomolecule.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Azide-functionalized biomolecule (e.g., protein with an incorporated azide)
-
Reaction Buffer (e.g., PBS, pH 7.4)[2]
-
Purification equipment (e.g., desalting columns, dialysis cassettes)[2]
Procedure:
-
Preparation of Reactants:
-
Reaction Setup:
-
Combine the cyclooctyne-functionalized molecule (typically 1.5-20 fold molar excess over the biomolecule) with the azide-functionalized biomolecule in the reaction buffer.[2]
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.[2]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[2]
-
-
Purification:
-
Remove the excess unreacted cyclooctyne-functionalized molecule using a desalting column or dialysis.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and signaling pathways involved in the application of azide-PEG linkers.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.
Caption: Comparison of SPAAC and CuAAC reaction schemes.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of PEG Linker | AxisPharm [axispharm.com]
- 8. biochempeg.com [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
Technical Guide to the Safe Handling and Use of t-Boc-N-Amido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for t-Boc-N-Amido-PEG2-Azide (tert-butyl {2-[2-(2-azidoethoxy)ethoxy]ethyl}carbamate). This bifunctional linker is increasingly utilized in bioconjugation, click chemistry, and drug delivery system development. Due to its chemical nature, particularly the presence of an azide group, stringent adherence to safety protocols is mandatory to mitigate potential risks.
Hazard Identification and Classification
This compound is an organic azide. While the polyethylene glycol (PEG) backbone is generally considered biocompatible and of low toxicity, the azide functional group imparts specific hazards.[1] Organic azides are energy-rich compounds and can be sensitive to heat, shock, and friction.[1]
GHS Hazard Classification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C11H22N4O4 |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 950683-55-3 |
| Appearance | Light yellow oil or liquid |
| Storage Temperature | -20°C |
Stability and Reactivity
The stability of organic azides is a primary safety concern. Two general rules help in assessing the stability of such compounds:
-
Carbon to Nitrogen Ratio (C/N): For this compound (C11H22N4O4), the ratio of carbon atoms (11) to nitrogen atoms (4) is 2.75. Generally, a C/N ratio greater than 1 but less than 3 indicates that the compound can be synthesized and isolated but should be handled with care and stored at low temperatures.
-
Rule of Six: This rule suggests that there should be at least six non-energetic atoms (like carbon) for every energetic group (like azide). In this molecule, there are 11 carbons and 4 oxygens, providing a substantial buffer for the single azide group, suggesting it is relatively safe to handle under controlled laboratory conditions.
Incompatible Materials:
To prevent violent reactions and the formation of hazardous compounds, avoid contact with:
-
Acids: Can form highly toxic and explosive hydrazoic acid (HN₃).
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides. This is particularly relevant for plumbing and equipment.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.
-
Strong Oxidizing Agents: May lead to violent decomposition.
-
Reducing Agents (e.g., DTT, TCEP): Will react with the azide group, which may be desired in some quenching procedures but should be controlled.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is crucial for safety. The following workflow outlines the necessary precautions.
Caption: A logical workflow for the safe handling of azido PEG compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and potential projectiles in case of rapid decomposition. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Azide ion is toxic. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and clothing from spills. |
| Respiratory | Not typically required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any harmful vapors. |
Storage and Disposal
Storage:
-
Temperature: Store in a freezer at -20°C for long-term stability.[3]
-
Container: Keep in the original, tightly sealed container. An amber vial is recommended to protect from light, as some organic azides can be light-sensitive.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. Do not store on metal shelves.
-
Segregation: Store away from incompatible materials, especially acids and heavy metals.
Disposal:
-
Waste Stream: All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container.
-
Segregation: Azide waste streams must be kept separate from acidic waste to prevent the formation of hydrazoic acid.
-
Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing infrastructure.
-
Decontamination: All contaminated labware and PPE should be treated as hazardous waste.
-
Quenching: It is best practice to quench residual azides in reaction mixtures and waste streams before disposal. A common method is the Staudinger reaction with triphenylphosphine.[1]
Experimental Protocols
Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which is typically protonated as a salt of the acid used.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Methodology:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amine.
Caption: Experimental workflow for the Boc deprotection of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a typical click chemistry reaction conjugating the deprotected Azido-PEG2-Amine to an alkyne-containing molecule.
Materials:
-
Azido-PEG2-Amine (from deprotection or purchased)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Aqueous buffer (e.g., PBS, pH 7.4)
Methodology:
-
Stock Solutions: Prepare stock solutions: Azido-PEG2-Amine in buffer, alkyne-molecule in a suitable solvent, 100 mM CuSO₄ in water, 300 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.
-
Pre-complexation: In a microfuge tube, mix the THPTA ligand and CuSO₄ solution (typically a 2:1 or greater ligand-to-copper ratio) and let it sit for a few minutes.
-
Reaction Mixture: In a separate tube, combine the Azido-PEG2-Amine and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture. To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted starting materials.
Quenching of Unreacted Azide
It is crucial to quench any unreacted azide before disposal or in certain purification steps. The Staudinger reaction is a reliable method.[1]
Materials:
-
Reaction mixture containing unreacted azide
-
Triphenylphosphine (PPh₃)
-
Aprotic solvent (e.g., THF)
-
Deionized water
Methodology:
-
Cooling: Cool the reaction mixture in an ice bath.
-
PPh₃ Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of azide) in a minimal amount of THF. Slowly add this solution to the cooled reaction mixture with vigorous stirring.
-
Reaction: Continue stirring until nitrogen gas evolution ceases. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Hydrolysis: Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Disposal: The quenched mixture can now be processed for purification or disposed of according to institutional guidelines.
Emergency Procedures
First Aid Measures:
-
Inhalation: If fumes are inhaled, move the person to fresh air. Lay the patient down, keep them warm and rested.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[2]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Urgent hospital treatment is likely needed.[2]
Spill Response:
-
Minor Spill: Evacuate the area. Remove all ignition sources. Wearing appropriate PPE, use dry clean-up procedures (e.g., absorbent pads) and avoid generating dust. Place waste in a suitable, labeled container for disposal.[2]
-
Major Spill: Alert personnel in the area and contact emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.[2]
This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet for this compound from your supplier and adhere to all institutional and local safety regulations.
References
Methodological & Application
Application Notes and Protocols for Peptide Conjugation using t-Boc-N-Amido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, enhanced solubility, and protection from proteolytic degradation. The t-Boc-N-Amido-PEG2-Azide linker is a heterobifunctional reagent designed for the precise and efficient PEGylation of peptides and other biomolecules.
This linker features three key components:
-
A t-Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The t-Boc group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.
-
A hydrophilic PEG spacer (PEG2): The short polyethylene glycol chain enhances the solubility of the linker and the final conjugate in aqueous media.
-
An azide group (-N₃): This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, allowing for the formation of a stable triazole linkage with an alkyne-modified peptide.
This document provides detailed protocols for a two-stage process for conjugating a molecule to an alkyne-modified peptide using the this compound linker. The overall workflow involves the initial deprotection of the t-Boc group, followed by the CuAAC reaction with the peptide.
Data Presentation
The following tables summarize quantitative data for the key steps in the conjugation protocol, providing insights into expected efficiencies under various conditions.
Table 1: t-Boc Deprotection of PEG Linkers
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp. | 30 - 120 | >95 | [1] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | 5 - 30 | >95 | [1] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp. | 30 - 60 | >98 | [2] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide-PEG Conjugation
| Peptide/Molecule | Alkyne/Azide Ratio | Copper Source (eq) | Reducing Agent (eq) | Ligand (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Alkyne-Peptide & Azide-Linker | 1:1.5 | CuSO₄ (1) | Sodium Ascorbate (2.5) | None | Water/t-butanol | Room Temp. | 12 h | Not specified | |
| Alkyne-Peptide & Azide-Linker | 1:1 | CuI (1.5) | None | None | MeCN:DMSO (4:1) | Room Temp. | 12 h | 31-90 | |
| pHLIP-azido & ¹⁸F-PEG-alkyne | Not specified | Copper (II) acetate | Sodium Ascorbate | None | H₂O/MeCN (1:1) | 70 | Not specified | Unsuccessful | [3] |
| ¹⁸F-alkyne & pHLIP-azido | Not specified | Not specified | Not specified | None | Ethanol/H₂O (1:1) | Not specified | 85 min | 13 (pure) | [3] |
| Alkyne-Peptide & Azide-Peptide | Not specified | Copper wire | None | None | DMF | 50 | 5 h | 100 (conversion) | [3] |
| Alkyne-Peptide & Azide-Polymer | 1:1 | CuSO₄ | Sodium Ascorbate | None | DMF | 100 (Microwave) | 15 min | 43 (pure) | [3] |
| mPEG-alkyne & Azidomethyl-coumarin | 1:1 | Cu(I) (0.5) | None | None | scCO₂ | 35 | 48 h | 87.14 | [4] |
| TOCA analog & ¹⁸F-alkyne | Not specified | CuSO₄ (4) | Sodium Ascorbate (4.4) | None | pH 5 Acetate Buffer/DMF/MeCN | Room Temp. | Not specified | >98 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the conjugation of an alkyne-modified peptide with a molecule of interest using the this compound linker.
Protocol 1: t-Boc Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to yield the free amine of the PEG-azide linker.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Toluene
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1] If the molecule attached to the amine is sensitive to the tert-butyl cation released during deprotection, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times. The resulting product is the TFA salt of the deprotected amine-PEG2-azide linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the deprotected Amine-PEG2-Azide linker to an alkyne-modified peptide.
Materials:
-
Deprotected Amine-PEG2-Azide linker (from Protocol 1)
-
Alkyne-modified peptide
-
Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Copper-stabilizing ligand (optional, e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-modified peptide (1 equivalent) and the deprotected Amine-PEG2-Azide linker (1.2-1.5 equivalents) in the chosen degassed solvent.
-
Prepare Catalyst Mixture (Optional but Recommended): In a separate tube, pre-mix the CuSO₄ solution with the ligand solution (if used). Using a ligand can improve reaction efficiency and protect the biomolecule.[6]
-
Initiate Reaction: Add the copper catalyst (and ligand mixture) to the solution of the peptide and linker. Then, initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
Incubation: Gently agitate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.[6]
-
Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired conjugate and the disappearance of the starting materials.
-
Quenching (Optional): The reaction can be stopped by adding a copper chelator such as EDTA.
-
Purification: Purify the crude reaction mixture using an appropriate chromatographic technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC), to isolate the purified PEGylated peptide.[3]
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or other analytical methods.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for t-Boc deprotection of the PEG linker.
Caption: Workflow for CuAAC conjugation of the linker to a peptide.
References
Application Notes and Protocols for t-Boc-N-Amido-PEG2-Azide in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. The t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker that offers several advantages in the design and synthesis of ADCs.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the key features of this linker, step-by-step experimental protocols for ADC synthesis, methods for characterization, and an overview of the relevant biological pathways.
Properties of this compound
The this compound linker possesses three key functional components:
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) protecting group provides a stable mask for a primary amine. This allows for a controlled, sequential conjugation strategy where the azide group can be reacted first, followed by the deprotection of the Boc group to reveal the amine for subsequent payload attachment. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions.[1][2]
-
PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[3]
-
Azide Group: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₄O₄ | [2] |
| Molecular Weight | 274.3 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | -20°C | [2] |
Key Performance Characteristics of ADC Characterization Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |
| Information Provided | Average DAR and distribution of drug-loaded species | Average DAR and distribution of light/heavy chains | Average DAR, distribution, and mass confirmation | Average DAR only |
| Resolution | High for different DAR species | High for light and heavy chains | Very high, resolves small mass differences | Not applicable |
| Sample Requirement | Low | Low | Low | Moderate |
| Throughput | High | Moderate | Moderate | High |
| Instrumentation | HPLC/UHPLC system | HPLC/UHPLC system | LC-MS system | UV/Vis Spectrophotometer |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto the antibody surface for subsequent reaction with the azide linker. This is typically achieved by reacting a DBCO-NHS ester with the lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted DBCO-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of alkyne groups on the antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled azide and measuring the absorbance.
Protocol 2: Conjugation of this compound to the Modified Antibody (SPAAC)
This protocol utilizes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a copper-free click chemistry method.
Materials:
-
Alkyne-modified antibody from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the this compound stock solution to the alkyne-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the antibody-linker conjugate by passing the reaction mixture through a desalting column to remove excess linker.
Protocol 3: Deprotection of the t-Boc Group
This protocol describes the removal of the t-Boc protecting group to expose the primary amine for payload conjugation.
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Lyophilization (Optional): The antibody-linker conjugate can be lyophilized for easier handling in organic solvents.
-
Deprotection Reaction: Dissolve the lyophilized conjugate in a minimal amount of anhydrous DCM. Add a solution of 20-50% TFA in DCM.
-
Incubation: Incubate at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralization and Purification: Resuspend the deprotected conjugate in a suitable buffer and immediately neutralize the solution by adding the neutralization buffer. Purify the conjugate using a desalting column equilibrated with the desired buffer for the next conjugation step (e.g., PBS, pH 7.4).[4]
Protocol 4: Payload Conjugation
This protocol describes the attachment of an activated cytotoxic payload to the deprotected primary amine on the antibody-linker conjugate.
Materials:
-
Deprotected antibody-linker conjugate from Protocol 3
-
Activated payload (e.g., a payload with an N-hydroxysuccinimide (NHS) ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Payload Preparation: Dissolve the activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the activated payload to the deprotected antibody-linker conjugate solution. Maintain the final DMSO concentration below 10% (v/v).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted payload.
-
Purification: Purify the final ADC from excess payload and other reagents using SEC with a suitable formulation buffer.[5]
Protocol 5: Characterization of the Final ADC
A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in HIC mobile phase A (e.g., a high salt buffer).
-
HIC-HPLC Analysis: Inject the sample onto a HIC column. Elute with a decreasing salt gradient.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR.
B. Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in a suitable mobile phase (e.g., PBS, pH 7.4).
-
SEC-HPLC Analysis: Inject the sample onto an SEC column and elute with an isocratic mobile phase.
-
Data Analysis: Determine the percentage of high molecular weight species (aggregates) from the chromatogram.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action and signaling.
References
t-Boc-N-Amido-PEG2-Azide: A Versatile Linker for PROTAC Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable".[1]
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.[1][2][4]
t-Boc-N-Amido-PEG2-Azide: A Key Building Block
This compound is a heterobifunctional linker that serves as a versatile building block in the modular synthesis of PROTACs. It features:
-
A t-Boc (tert-butyloxycarbonyl) protected amine : This protecting group provides a stable mask for a primary amine, allowing for sequential and controlled conjugation.[5][6] It can be efficiently removed under mild acidic conditions to reveal the primary amine for subsequent reactions.[5][7][8]
-
A hydrophilic PEG2 spacer : The two-unit polyethylene glycol chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[4][5]
-
An azide group : This functional group is ideal for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect with an alkyne-functionalized ligand.[3][7][8][][10]
The orthogonal nature of the t-Boc protected amine and the azide group allows for a directed and modular approach to PROTAC synthesis.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically follows a multi-step workflow involving the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker. The general strategy involves an initial amide bond formation or click chemistry reaction, followed by deprotection and a final conjugation step.
Caption: A general workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of t-Boc-Linker-E3 Ligase Ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to couple the azide-functionalized linker with an alkyne-modified E3 ligase ligand.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized E3 Ligase Ligand (e.g., alkyne-pomalidomide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the t-Boc-Linker-E3 Ligase Ligand intermediate.
Protocol 2: Boc Deprotection of the Linker
This protocol details the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.[11]
Materials and Reagents:
-
t-Boc-Linker-E3 Ligase Ligand intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the t-Boc-Linker-E3 Ligase Ligand intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the deprotected amine-linker-E3 ligase ligand intermediate with a carboxylic acid-functionalized POI ligand.
Materials and Reagents:
-
Amine-Linker-E3 Ligase Ligand intermediate
-
Carboxylic acid-functionalized POI Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the amine-linker-E3 ligase ligand intermediate (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR analysis.
Data Presentation: Quantitative Analysis of Synthesized PROTACs
The efficacy of synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximal level of protein degradation achieved).
Table 1: Representative Degradation Data for PROTACs with Varying Linker Lengths
| PROTAC | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | BRD4 | CRBN | 50 | >90 |
| PROTAC-2 | PEG4 | BTK | CRBN | 25 | >95 |
| PROTAC-3 | PEG6 | HDAC6 | CRBN | 75 | >85 |
Note: The data presented are representative and can vary depending on the specific ligands, cell line, and experimental conditions.[1]
Visualization of PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-amido-PEG10-Azide | BroadPharm [broadpharm.com]
- 7. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and highly efficient bioorthogonal ligation strategy, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage. The incorporation of polyethylene glycol (PEG) linkers into this system offers significant advantages. PEGylation enhances the aqueous solubility of reactants, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic and pharmacodynamic properties of the final conjugate.[1] This combination of SPAAC with PEG linkers provides a robust platform for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, in vivo imaging agents, and functionalized biomaterials.[2]
These application notes provide a comprehensive overview of SPAAC with PEG linkers, including a summary of quantitative data, detailed experimental protocols for key applications, and visual representations of experimental workflows.
Data Presentation
The efficiency of a SPAAC reaction is a critical factor in experimental design, particularly when working with low concentrations of biomolecules. The second-order rate constant (k₂) is a key parameter for quantifying this efficiency. The following tables summarize the reaction kinetics of various cyclooctynes commonly used in SPAAC reactions.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | High ring strain leading to fast reaction rates, but can be less stable than BCN in the presence of thiols.[3] |
| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | Robust reactivity, commonly used in bioconjugation.[3] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[3] |
| endo-BCN | 0.29 | Slightly more reactive than the exo-BCN diastereomer.[3] |
| TCO (trans-Cyclooctene) | up to 1 x 10⁶ (with Tetrazine) | Extremely fast kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions, but TCO and tetrazine are bulkier than alkynes and azides.[3] |
Note: Reaction rates can be influenced by the specific azide partner, solvent, pH, and temperature.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.4 | 0.32–0.85 |
| HEPES | 7.4 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.[4]
Experimental Protocols
The following protocols provide detailed methodologies for common applications of SPAAC with PEG linkers.
Protocol 1: General Procedure for Protein Conjugation using a DBCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a DBCO-PEG linker via reaction with primary amines (e.g., lysine residues) and subsequent conjugation to an azide-containing molecule.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
DBCO-PEG-NHS ester
-
Azide-functionalized molecule (e.g., fluorescent dye, small molecule drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
-
DBCO-PEGylation of the Protein:
-
Add the DBCO-PEG-NHS ester stock solution to the protein solution at a desired molar excess (typically 5-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of DBCO-labeled Protein:
-
Remove excess, unreacted DBCO-PEG-NHS ester using an SEC desalting column or by dialysis against the reaction buffer.
-
-
SPAAC Reaction:
-
To the purified DBCO-labeled protein, add the azide-functionalized molecule at a 2-10 fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[1] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Final Purification:
-
Purify the final protein conjugate using SEC to remove any unreacted azide-functionalized molecule and other small molecule impurities.
-
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC-PEGylation
This protocol describes a two-step method for labeling cell surface glycans. First, an azide-containing sugar is metabolically incorporated into the cell's glycans. Then, a DBCO-PEG-functionalized molecule is attached via SPAAC.
Materials:
-
Cells of interest in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-PEG-fluorophore (or other desired label)
-
Labeling Buffer (e.g., PBS with 1% FBS)
-
Anhydrous DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation of the azide group into cell surface sialic acids. Include a negative control culture without Ac₄ManNAz.
-
-
Preparation of Cells:
-
Harvest the cells and wash them twice with cold Labeling Buffer to remove any unincorporated Ac₄ManNAz.
-
Resuspend the cells in Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of the DBCO-PEG-fluorophore in anhydrous DMSO.
-
Add the DBCO-PEG-fluorophore stock solution to the cell suspension to a final concentration of 20-100 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with cold Labeling Buffer to remove any unreacted DBCO-PEG-fluorophore.
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of SPAAC with PEG linkers.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for cell surface labeling using SPAAC with a PEG linker.
Caption: Logical relationships in SPAAC with PEG linkers.
References
Application Notes and Protocols for Boc Deprotection of t-Boc-N-Amido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in the synthesis of complex molecules, including PEGylated linkers used in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its wide use is due to its stability under various synthetic conditions and its efficient removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the clean and efficient deprotection of t-Boc-N-Amido-PEG2-Azide, a common heterobifunctional linker, to yield the corresponding primary amine.[3][4]
The deprotection of the Boc group is an acid-catalyzed process that involves the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, liberating the free amine.[2] Careful consideration of reaction parameters is essential to ensure high yield and purity of the desired amine-functionalized product while maintaining the integrity of the azide and amido functionalities.[5] The azide group is generally stable under the acidic conditions used for Boc deprotection.[5][6]
Data Presentation: Comparison of Common Boc Deprotection Conditions
The selection of the appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction kinetics. The following table summarizes common conditions for the deprotection of Boc-protected PEG linkers, which are applicable to this compound.[1][2]
| Deprotecting Agent | Concentration | Solvent | Typical Reaction Time | Temperature | Key Considerations & Scavengers |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature | Highly effective and volatile, simplifying removal.[1] The tert-butyl cation generated can lead to side reactions; scavengers like triisopropylsilane (TIS) (2.5-5%) can be added to prevent this.[1][7] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temperature | A common alternative to TFA.[1] The product is obtained as the hydrochloride salt.[7] |
| Formic Acid | Neat or in DCM | 1 - 16 hours | Room Temperature | A milder alternative, though reaction times can be significantly longer.[2] |
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Boc deprotection of this compound.
Experimental Workflow for Boc Deprotection
Caption: General workflow for Boc deprotection.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using common acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[7]
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2][7]
-
If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the progress of the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7] The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR can also indicate deprotection.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7]
-
To ensure the complete removal of residual TFA, co-evaporate the residue with toluene three times.[1][7] The resulting product is the trifluoroacetate salt of the deprotected amine, which can often be used directly in the next step.[2]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative to TFA-based deprotection.
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically as a co-solvent or in excess).[7]
-
Stir the reaction at room temperature for 0.5 to 2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[7]
Troubleshooting and Optimization
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that anhydrous solvents are used, as water can interfere with the reaction.[6]
-
Side Reactions: The formation of byproducts can occur due to the reactivity of the tert-butyl cation. The addition of a scavenger such as TIS is recommended to mitigate these side reactions.[7]
-
Product Purification: The deprotected PEG linker, often obtained as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[7] Alternatively, if the product is not water-soluble, an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can be performed to neutralize the acid, though this should be done cautiously.[7]
By following these detailed protocols and considering the key experimental parameters, researchers can achieve efficient and clean deprotection of this compound, enabling the successful synthesis of advanced biomolecules for various applications in drug development and life sciences.
References
Application Notes and Protocols for the Purification of t-Boc-N-Amido-PEG2-Azide Reaction Products
Introduction
t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics.[1][2] It features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. The azide group allows for efficient "click chemistry" reactions with alkynes, while the Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation.[1][2]
Following a synthesis or conjugation reaction, the purification of the desired this compound product is a critical step to remove unreacted starting materials, reagents, and byproducts. The presence of impurities can interfere with downstream applications, leading to inaccurate quantification and altered biological activity.[3] This document provides detailed protocols for the purification of this compound and its reaction products using common laboratory techniques such as extraction and flash column chromatography.
Purification Strategy Overview
The purification strategy for PEGylated molecules like this compound depends on the specific reaction mixture. A common scenario involves the synthesis of the molecule itself, where purification is needed to separate it from excess reagents and byproducts. Another scenario is the purification of a conjugate after the azide has reacted, for example, via a click chemistry reaction.
This guide focuses on the purification of the title compound after its synthesis, which typically involves removing polar starting materials and non-polar byproducts. The general workflow consists of an initial aqueous workup (liquid-liquid extraction) to remove water-soluble impurities, followed by silica gel flash column chromatography for high-purity separation.
Experimental Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove water-soluble impurities, such as salts and polar reagents, from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve or dilute the mixture with ethyl acetate.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1-2 minutes and then allow the layers to separate. Drain and discard the lower aqueous layer.
-
Bicarbonate Wash: Add saturated aqueous NaHCO₃ solution to the organic layer to neutralize any acidic residues. Shake, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[4] Shake, separate, and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.[4]
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by column chromatography.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target compound from closely related impurities based on polarity. Silica gel is the most common stationary phase for the purification of organic azides.[5]
Materials:
-
Crude product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC chamber and appropriate visualization stains (e.g., potassium permanganate or a ceric ammonium molybdate stain, as azides may not be UV-active)[5]
-
Glass column or automated flash chromatography system
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC analysis on the crude product. A common starting point for moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate.[6][7] A good solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system. If using a glass column, pack a slurry of silica gel in the non-polar solvent component (hexanes). For automated systems, use pre-packed silica cartridges.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc in hexanes), is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
The efficiency of the purification process can be evaluated based on yield and purity. The following table summarizes typical data obtained from a purification sequence.
| Parameter | Aqueous Workup | Flash Chromatography | Overall |
| Starting Material | 5.0 g (Crude Reaction Mixture) | 4.2 g (Post-Extraction) | 5.0 g |
| Purification Method | Liquid-Liquid Extraction | Silica Gel Chromatography | - |
| Eluent System | EtOAc / Water | Gradient: 10% to 60% EtOAc in Hexanes | - |
| Product Mass | 4.2 g | 3.5 g | 3.5 g |
| Isolated Yield | 84% (Recovery) | 83% (Purification Yield) | 70% |
| Purity (by ¹H NMR) | ~75% | >98% | >98% |
| Purity (by HPLC) | ~80% | >99% | >99% |
Visualizations
Purification Workflow
The diagram below illustrates the logical flow of the purification process, from the initial crude reaction mixture to the final, high-purity product.
Caption: General purification workflow for this compound.
Boc Deprotection Side Reaction
During purification, especially if acidic conditions are inadvertently introduced (e.g., acidic silica gel), partial deprotection of the Boc group can occur. This side reaction yields the free amine, which is a common impurity.
Caption: Potential Boc deprotection side reaction during purification.[8][9]
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with t-Boc-N-Amido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The use of heterobifunctional linkers, such as t-Boc-N-Amido-PEG2-Azide, offers a versatile and controlled approach to nanoparticle functionalization. This molecule incorporates a stable tert-butyloxycarbonyl (t-Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This design allows for a sequential and orthogonal conjugation strategy.
The PEG spacer enhances the biocompatibility and colloidal stability of nanoparticles by reducing non-specific protein adsorption, which can prolong circulation time in vivo. The t-Boc protected amine provides a latent reactive site that can be deprotected under acidic conditions to introduce a primary amine for further modification. The terminal azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads.
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, characterization of the modified nanoparticles, and subsequent bioconjugation via click chemistry.
Data Presentation
Successful surface modification with this compound and subsequent conjugation can be monitored by changes in the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data on the expected changes in hydrodynamic diameter and zeta potential for amine-functionalized iron oxide nanoparticles (IONPs) at each stage of modification.
Table 1: Representative Change in Hydrodynamic Diameter of Nanoparticles upon Surface Modification.
| Nanoparticle Type | Modification Step | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Amine-functionalized IONPs | Initial | 50.2 ± 1.5 | 0.15 ± 0.02 |
| After conjugation with this compound | 55.8 ± 1.8 | 0.18 ± 0.03 | |
| After Boc deprotection | 55.1 ± 1.7 | 0.17 ± 0.02 | |
| After click chemistry with a targeting peptide | 62.5 ± 2.1 | 0.21 ± 0.04 |
Note: The increase in hydrodynamic diameter is consistent with the addition of the PEG linker and subsequent biomolecules to the nanoparticle surface. The PDI may slightly increase during the modification process.
Table 2: Representative Change in Zeta Potential of Nanoparticles upon Surface Modification.
| Nanoparticle Type | Modification Step | Zeta Potential (mV) |
| Amine-functionalized IONPs | Initial | +35.6 ± 2.8 |
| After conjugation with this compound | +28.4 ± 3.1 | |
| After Boc deprotection | +32.1 ± 2.5 | |
| After click chemistry with a targeting peptide | +15.7 ± 3.5 |
Note: The zeta potential is expected to change at each step, reflecting the alteration of the nanoparticle's surface charge by the addition or removal of functional groups.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the attachment of the linker to nanoparticles that have primary amine groups on their surface via carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
t-Boc-N-amido-PEG2-acid (as the azide linker will be attached to an acid-terminated version of the PEG linker for this reaction)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Conjugation Buffer: 0.1 M MES buffer, pH 6.0
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogeneous dispersion.
-
-
Linker Activation:
-
Dissolve t-Boc-N-amido-PEG2-acid in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, add a 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.
-
Incubate for 30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the nanoparticle suspension.
-
Mix gently and allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation or magnetic separation.
-
Carefully remove and discard the supernatant containing excess linker and coupling reagents.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the washing step at least three times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or immediate use in the next step.
-
Protocol 2: Boc Deprotection to Expose the Terminal Amine
This protocol outlines the removal of the t-Boc protecting group to reveal a primary amine on the nanoparticle surface.
Materials:
-
This compound functionalized nanoparticles from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Washing Solvent: Dichloromethane (DCM)
-
Final Storage Buffer: PBS, pH 7.4
Procedure:
-
Solvent Exchange:
-
If the nanoparticles are in an aqueous buffer, pellet them and resuspend in anhydrous DCM. Repeat this wash twice to ensure a non-aqueous environment.
-
-
Deprotection Reaction:
-
Resuspend the nanoparticle pellet in a solution of 20% TFA in DCM.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing and Neutralization:
-
Pellet the nanoparticles and discard the acidic supernatant.
-
Wash the nanoparticles twice with anhydrous DCM.
-
Resuspend the nanoparticles in the Neutralization Buffer and incubate for 10 minutes.
-
Wash the nanoparticles three more times with anhydrous DCM.
-
-
Final Resuspension:
-
After the final wash, allow the residual DCM to evaporate in a fume hood.
-
Resuspend the amine- and azide-functionalized nanoparticles in the Final Storage Buffer.
-
Protocol 3: "Click Chemistry" Conjugation of an Alkyne-Containing Molecule
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a targeting ligand, dye, or drug to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-functionalized molecule (e.g., targeting peptide, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., centrifugal filtration units, dialysis)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-functionalized molecule. A 2- to 10-fold molar excess over the estimated surface azide groups is a good starting point.
-
If using, add THPTA to the mixture.
-
Add CuSO₄ to a final concentration of 1-5 mM.
-
-
Initiation of Click Reaction:
-
Prepare a fresh solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-25 mM to initiate the reaction.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess sodium ascorbate, and unreacted alkyne-molecule.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final conjugated nanoparticles in a suitable buffer for storage or downstream applications.
-
Characterization Methods
Thorough characterization at each step is crucial to confirm successful surface modification.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size is expected after each conjugation step.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential indicate successful modification of the surface chemistry.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific functional groups. A characteristic peak for the azide group should be visible at approximately 2100 cm⁻¹.[2] The disappearance or appearance of other relevant peaks can also confirm reaction success.
-
UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance, this can be used to confirm and quantify conjugation.
-
Fluorescence Spectroscopy: If a fluorescent dye is conjugated, its emission can be measured to confirm attachment.
Mandatory Visualizations
Caption: Workflow for nanoparticle surface modification.
References
Application Notes and Protocols for t-Boc-N-Amido-PEG2-Azide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker molecule widely employed in the development of advanced drug delivery systems. Its unique chemical architecture, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group, enables a versatile and controlled approach to bioconjugation.
The key features of this compound include:
-
Boc-Protected Amine: This protecting group allows for sequential and controlled conjugation. The amine can be deprotected under mild acidic conditions to enable reaction with a desired molecule.[1]
-
PEG2 Spacer: The short polyethylene glycol chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.
-
Azide Group: This functional group is a cornerstone of "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of targeting ligands or other functionalities to the drug delivery system.[1]
These characteristics make this compound a valuable tool for the construction of targeted nanoparticles, antibody-drug conjugates (ADCs), and other complex therapeutic constructs. This document provides detailed protocols and representative data for the application of this compound in the development of a targeted drug delivery system for an exemplary anti-cancer drug.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical targeted nanoparticle drug delivery system developed using this compound. These values are illustrative and may vary depending on the specific drug, polymer, and formulation parameters.
Table 1: Physicochemical Properties of Formulated Nanoparticles
| Parameter | Non-Targeted Nanoparticles | Targeted Nanoparticles |
| Mean Particle Size (nm) | 135 ± 4.8 | 142 ± 5.3 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.14 ± 0.03 |
| Zeta Potential (mV) | -18.5 ± 1.7 | -15.2 ± 1.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Value |
| Drug Loading Content (%) | 8.5 ± 0.7 |
| Encapsulation Efficiency (%) | 91.2 ± 4.1 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.0 |
| 1 | 5.2 ± 0.9 | 10.8 ± 1.2 |
| 6 | 15.7 ± 1.8 | 35.4 ± 2.5 |
| 12 | 28.9 ± 2.3 | 62.1 ± 3.1 |
| 24 | 45.3 ± 3.1 | 85.7 ± 4.0 |
| 48 | 60.1 ± 3.9 | 92.3 ± 3.8 |
Table 4: In Vitro Cytotoxicity (IC50 Values)
| Formulation | IC50 in Target Cancer Cell Line (nM) | IC50 in Non-Target Cell Line (nM) |
| Free Drug | 25.4 ± 3.1 | 28.9 ± 3.5 |
| Non-Targeted Nanoparticles | 85.2 ± 7.6 | 90.5 ± 8.1 |
| Targeted Nanoparticles | 35.8 ± 4.2 | 88.1 ± 7.9 |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and functionalization of a targeted nanoparticle drug delivery system using this compound.
Protocol 1: Conjugation of an Amine-Containing Drug to this compound
This protocol describes the reaction between an amine-containing drug and an activated form of the linker. For this, a related linker, t-Boc-N-amido-PEG2-acid, is used and activated with EDC/NHS to react with the drug's amine group. The resulting product is then converted to the azide form.
Materials:
-
Amine-containing drug
-
t-Boc-N-amido-PEG2-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Sodium Azide (NaN3)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Linker: In a round-bottom flask, dissolve t-Boc-N-amido-PEG2-acid (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the solution under a nitrogen atmosphere at room temperature for 1 hour.
-
Conjugation to Drug: In a separate flask, dissolve the amine-containing drug (1 equivalent) and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Slowly add the activated linker solution to the drug solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Azide Conversion: Once the conjugation is complete, add sodium azide (5 equivalents) to the reaction mixture and stir at 60°C for 24 hours.
-
Purification: After cooling to room temperature, purify the this compound-drug conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound-drug conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the purified this compound-drug conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. The resulting product, NH2-PEG2-Azide-drug, is a TFA salt and can often be used directly in the next step after thorough drying.
Protocol 3: Formulation of Drug-Conjugate Nanoparticles by Nanoprecipitation
This protocol describes the formation of nanoparticles from a polymer (e.g., PLGA) and the drug conjugate.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
NH2-PEG2-Azide-drug conjugate
-
Acetone
-
Deionized water or a surfactant solution (e.g., 0.5% w/v Pluronic F68)
-
Magnetic stirrer
Procedure:
-
Dissolve PLGA and the NH2-PEG2-Azide-drug conjugate in acetone at a desired ratio and concentration (e.g., 10 mg/mL total solids).
-
In a larger beaker, place the aqueous phase (deionized water or surfactant solution) and stir vigorously.
-
Rapidly inject the polymer/drug-conjugate solution into the stirring aqueous phase.
-
Observe the immediate formation of a milky-white nanoparticle suspension.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
The resulting azide-functionalized nanoparticles can be concentrated and washed by centrifugation and resuspension in deionized water.
Protocol 4: Surface Functionalization with a Targeting Ligand via Click Chemistry (CuAAC)
This protocol describes the final step of attaching an alkyne-modified targeting ligand to the nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified targeting ligand (e.g., peptide, aptamer)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Resuspend the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-modified targeting ligand to the nanoparticle suspension in a 5-10 fold molar excess relative to the estimated surface azide groups.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO4 and, if used, THPTA in water.
-
Add the sodium ascorbate solution to the nanoparticle suspension, followed by the CuSO4 solution.
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking.
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted ligand.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of targeted nanoparticles.
Chemical Conjugation and Deprotection
Caption: Chemical steps for drug conjugation and Boc deprotection.
Targeted Drug Delivery Signaling Pathway
Caption: Signaling pathway for targeted nanoparticle-mediated cell death.
References
Application Notes and Protocols for Protein Labeling with t-Boc-N-Amido-PEG2-Azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-Amido-PEG2-Azide is a versatile heterobifunctional linker used in bioconjugation to label proteins and other biomolecules.[1][2] This reagent features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group.[1][3] The PEG spacer enhances solubility and reduces steric hindrance. The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific covalent ligation to alkyne-modified molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
The Boc protecting group provides a means for controlled, stepwise conjugation.[5] It is stable under various conditions and can be efficiently removed under acidic conditions to reveal a primary amine.[3][6] This primary amine can then be utilized for conjugation. For protein labeling, a common strategy involves using a derivative of this linker, such as t-Boc-N-Amido-PEG2-Acid, where the carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the protein surface.[6]
These application notes provide a comprehensive guide to a two-stage protein labeling strategy using a this compound derivative, encompassing the initial protein modification, followed by a bioorthogonal click chemistry reaction.
Data Presentation
The efficiency of protein labeling is influenced by several factors, including protein concentration, the molar ratio of the labeling reagent to the protein, buffer composition, and pH. The following table summarizes representative quantitative data for protein labeling with azide-PEG linkers.
| Parameter | IgG Labeling with Azide-PEG-NHS Ester | BSA Labeling with Boc-NH-PEG-azide derivative | Notes |
| Target Protein | Human IgG (150 kDa) | Bovine Serum Albumin (BSA) (66.5 kDa) | Representative proteins for labeling studies. |
| Protein Concentration | 2 mg/mL | 5.0 mg/mL | Higher protein concentrations generally improve labeling efficiency. |
| Molar Excess of Reagent | 20-fold | 20-fold | The optimal molar ratio should be determined empirically for each application. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Bicarbonate buffer, pH 8.3-8.5 | NHS ester and activated acid reactions are most efficient at a slightly basic pH. |
| Reaction Time | 1 hour | 1-4 hours | Reaction times can be adjusted based on the desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Reactions can also be performed at 4°C for longer incubation times. |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody[7] | 3 - 5 linkers per protein[8] | The DOL represents the average number of linker molecules conjugated to a single protein. |
| Labeling Efficiency | > 95%[7] | Not explicitly stated, but successful labeling was achieved. | Percentage of protein molecules labeled with at least one linker molecule. |
| Post-Labeling Protein Recovery | > 90%[7] | Not specified | Recovery after purification to remove excess reagent. |
Experimental Protocols
Protocol 1: Protein Labeling with t-Boc-N-Amido-PEG2-Acid
This protocol describes the conjugation of t-Boc-N-Amido-PEG2-Acid to a protein via activation of the carboxylic acid to react with primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
t-Boc-N-Amido-PEG2-Acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.
-
Activation of Carboxylic Acid:
-
Dissolve t-Boc-N-Amido-PEG2-Acid, NHS, and EDC in anhydrous DMF or DMSO to prepare stock solutions.
-
In a separate tube, mix t-Boc-N-Amido-PEG2-Acid and NHS at a 1:1.2 molar ratio.
-
Add EDC to the mixture at a molar ratio of 1.5 equivalents relative to the t-Boc-N-Amido-PEG2-Acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected, azide-functionalized protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (for lyophilized protein) or an aqueous acidic solution
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup:
-
For a lyophilized Boc-protected protein, dissolve it in DCM.
-
Alternatively, for a protein in an aqueous solution, the pH can be lowered using an appropriate acid.
-
-
Deprotection:
-
Add TFA to the solution (typically 20-50% v/v in DCM) and stir at room temperature for 30-60 minutes.[4]
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with a neutralization buffer.
-
Purify the deprotected protein using SEC or dialysis to remove the acid and byproducts.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand.[4]
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.[4]
-
Catalyst Addition: Add the copper ligand, followed by CuSO₄, and finally sodium ascorbate to initiate the reaction.[4]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and catalyst.[4]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click chemistry" reaction.
Materials:
-
Azide-functionalized protein
-
Strained alkyne-containing molecule of interest (e.g., DBCO, BCN)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the strained alkyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.
-
Purification: Purify the final conjugate using SEC or dialysis to remove the unreacted alkyne-containing molecule.
Mandatory Visualization
Caption: Experimental workflow for two-stage protein labeling.
Caption: Chemical pathways for protein labeling.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in t-Boc-N-Amido-PEG2-Azide Click Reactions
Welcome to the technical support center for the t-Boc-N-Amido-PEG2-Azide click reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound click reaction?
Low yields in CuAAC reactions are frequently due to several factors. The most common issue is the inactivation of the copper(I) catalyst through oxidation to the inactive copper(II) state, often due to the presence of oxygen.[1] Other significant causes include:
-
Insufficient Reducing Agent: Not enough reducing agent, like sodium ascorbate, to maintain the copper in its active Cu(I) state.
-
Side Reactions: Competing reactions such as the homodimerization of your alkyne starting material can consume reactants and lower the yield of the desired product.[1]
-
Reagent Quality and Stability: Degradation of the this compound or your alkyne partner, or using old or improperly stored reagents like copper salts and sodium ascorbate, can impede the reaction.
-
Steric Hindrance: While the PEG2 linker provides some spacing, it is relatively short. Steric hindrance can be an issue if the azide or alkyne is attached to a bulky molecule, preventing the reactive groups from coming into proximity for the reaction to occur.[2]
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, inappropriate solvents, or a non-optimal pH can all contribute to poor reaction efficiency.
Q2: My reaction mixture turned blue/green, and the reaction has stalled. What does this indicate?
A blue or green color in the reaction mixture is a visual indicator that the copper(I) catalyst has been oxidized to copper(II), which is inactive in the click reaction.[1] This is a common reason for low yields. To remedy this, you can try adding more of your freshly prepared reducing agent (e.g., sodium ascorbate) to reduce the Cu(II) back to Cu(I). For future reactions, ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Q3: How can I prevent the oxidation of my copper(I) catalyst?
Preventing catalyst oxidation is crucial for a successful click reaction. Here are several strategies:
-
Degas all solutions: Before starting the reaction, thoroughly degas all buffers and solvent mixtures by bubbling with an inert gas like argon or nitrogen for 5-10 minutes.[3]
-
Use an inert atmosphere: Conduct the reaction in a sealed vial under a blanket of nitrogen or argon.
-
Use a stabilizing ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions or TBTA (Tris(benzyltriazolylmethyl)amine) for organic solvents, can stabilize the Cu(I) oxidation state and improve reaction efficiency.[3][4]
-
Use fresh reducing agent: Prepare your sodium ascorbate solution fresh just before use, as it can degrade over time.
Q4: What are the optimal concentrations and ratios for the reactants and catalyst?
While the ideal conditions should be optimized for your specific substrates, a good starting point is a 1:1 stoichiometric ratio of the this compound and your alkyne. However, using a slight excess (1.1-1.5 equivalents) of the more accessible or less precious reactant can help drive the reaction to completion.[4] The copper catalyst is typically used in catalytic amounts.
| Component | Recommended Starting Concentration/Ratio | Notes |
| Azide/Alkyne | 1-10 mM | Lower concentrations can slow down the reaction rate. |
| Copper(II) Sulfate | 1-5 mol% | This is the precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 3-10 fold excess over Copper(II) | Ensures complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state. Should be prepared fresh.[5] |
| Copper Ligand (e.g., THPTA) | 2-5 fold excess over Copper(II) | A 5:1 ligand-to-copper ratio is often recommended in bioconjugation to protect biomolecules from oxidation and stabilize the catalyst.[4][6] |
Q5: How do I choose the right solvent for my reaction?
The choice of solvent depends on the solubility of your reactants. The this compound has a hydrophilic PEG spacer, which increases its solubility in aqueous media.[7] Common and effective solvent systems are often mixtures of water with organic co-solvents like t-butanol, DMSO, or DMF.[8] For biological applications, buffered aqueous solutions like phosphate-buffered saline (PBS) at a pH between 7 and 9 are common. Avoid using Tris buffer as it can chelate copper.[1]
Q6: I suspect steric hindrance is an issue with my short PEG2 linker. What can I do?
If the molecules you are trying to conjugate are large and bulky, the short PEG2 linker may not provide enough separation, leading to steric hindrance and low yields.[2] In this case, consider the following:
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for longer (e.g., overnight) or gently heating it (e.g., to 40-50°C) may help overcome the energy barrier.[3]
-
Increase catalyst loading: A higher concentration of the catalyst may improve the reaction rate.[3]
-
Consider a longer PEG linker: If optimization fails, using a linker with a longer PEG chain (e.g., PEG4, PEG6, or longer) is the most direct way to increase the distance between the conjugated molecules.[2]
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a starting point and may require optimization for your specific application.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (for aqueous reactions)
-
Solvents (e.g., deionized water, DMSO, t-Butanol)
Stock Solutions:
-
This compound (10 mM): Dissolve the required amount in DMSO.
-
Alkyne (10 mM): Dissolve in a compatible solvent.
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.[3]
-
THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh before each reaction. Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water.[6]
Procedure:
-
In a reaction vial, add the alkyne solution (e.g., 1 equivalent).
-
Add 1.1 to 1.5 equivalents of the this compound stock solution.[3]
-
Add the reaction solvent(s) to achieve the desired final concentration (typically 1-10 mM). A common solvent system is a mixture of t-BuOH/water or DMSO/water.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.
-
In a separate tube, prepare the catalyst premix by adding the THPTA solution followed by the CuSO₄ solution. A 2:1 to 5:1 ligand-to-copper ratio is recommended.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours but may be left longer for less reactive substrates.[3]
-
Once complete, the product can be purified. For purification strategies, see the "Purification" section below.
Troubleshooting and Visualization
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
This diagram illustrates the catalytic cycle of the click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
Welcome to the technical support center for the incomplete Boc deprotection of PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?
Incomplete deprotection of the tert-butoxycarbonyl (Boc) group is a common challenge that can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][2][3]
-
Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2][3]
-
Solvent Issues: The choice of solvent is crucial. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]
-
Moisture Contamination: The presence of water in the reaction mixture can compete with the substrate for the acid, thereby reducing its effective concentration and potentially leading to incomplete deprotection.[3]
Q2: I'm observing unexpected side products after the deprotection reaction. What is the likely cause and how can I prevent them?
The formation of side products is often due to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][4] This cation is an electrophile and can alkylate nucleophilic functional groups on your molecule, particularly sensitive amino acid residues like tryptophan and methionine.[1][4][5]
To prevent these side reactions, scavengers should be added to the reaction mixture to trap the tert-butyl cation.[1][2][4]
Q3: How do I choose the appropriate scavenger for my Boc deprotection reaction?
The choice of scavenger depends on the specific residues present in your compound that are susceptible to alkylation by the tert-butyl cation.[4] Common scavengers and their applications are summarized in the table below. A widely used and effective deprotection cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2]
Q4: How can I effectively monitor the progress of the deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection.[5] Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate quantification of the starting material, product, and any byproducts.[1][6]
-
¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3][6]
Q5: My deprotected PEG-linker is an oil. How can I solidify it?
PEG compounds are often oils or waxy solids. If a solid product is desired, precipitation can be attempted by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[1][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the Boc deprotection of PEG linkers.
| Observation | Possible Cause(s) | Recommended Actions & Solutions |
| Incomplete Deprotection (Starting material remains after standard reaction time) | Insufficient acid strength/concentration, Inadequate reaction time/temperature, Steric hindrance, Poor solubility, Moisture contamination.[1][2][3] | 1. Increase Acid Concentration: Gradually increase the TFA concentration in DCM (e.g., from 20% to 50%).[1][2][7]2. Extend Reaction Time: Continue to monitor the reaction and extend the duration as needed.[1][2]3. Consider a Stronger Acid: For stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][2]4. Optimize Solvent: Ensure your PEGylated compound is fully soluble in the chosen solvent.[1][2]5. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent moisture contamination.[3] |
| Formation of Side Products (Observed by LC-MS or NMR) | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by the tert-butyl cation.[1][4] | 1. Add a Scavenger: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Triisopropylsilane (TIS) is a common and effective choice.[1][2][4]2. Use a Scavenger Cocktail: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] |
| Product Degradation | Substrate is sensitive to prolonged exposure to strong acid. | 1. Lower Reaction Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature to control the reaction rate.[1][5]2. Use Milder Acidic Conditions: Consider using a less harsh acid system if your substrate is particularly acid-sensitive.[8] |
| Difficulty in Purification | The deprotected PEG linker is highly polar and may be difficult to separate from residual reagents. | 1. Precipitation: Attempt to precipitate the deprotected product by adding a non-polar solvent like cold diethyl ether.[1][7]2. Co-evaporation: To remove residual TFA, co-evaporate the crude product with toluene multiple times.[3][6][7]3. Column Chromatography: If precipitation is ineffective, purification by silica gel or reverse-phase column chromatography may be necessary. |
Quantitative Data Summary
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp.[5][6][7][9] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp.[1][9][10] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, particularly effective for protecting Tryptophan residues.[1][2][9] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger.[1][2][9] |
| Thioanisole | 5% | Scavenges carbocations and protects Methionine residues.[1][2][9] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects Cysteine residues.[1][2][9] |
| Phenol | 5% | Carbocation scavenger.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][7]
-
Cooling: Cool the solution to 0°C using an ice bath.[5][7][10]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][7][10] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5][6][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][7][10]
-
Work-up:
-
Concentration: Remove the DCM and excess TFA by rotary evaporation.[6][7]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[5][6][7] The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3][6][10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[6]
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents or as a co-solvent).[10]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1][4]
-
Work-up: Upon completion, remove the solvent and excess HCl in vacuo to obtain the hydrochloride salt of the deprotected amine.[1][4]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: t-Boc-N-Amido-PEG2-Azide Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG2-azide. It specifically addresses challenges and potential side reactions encountered during conjugation and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker used in bioconjugation and medicinal chemistry.[1][2] Its key features are:
-
An azide group for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the formation of a stable triazole linkage with an alkyne-modified molecule.[1][3]
-
A t-Boc protected amine , which is stable during the initial conjugation but can be deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization.[1][4]
-
A hydrophilic PEG2 spacer that increases the solubility of the molecule and its conjugates in aqueous media.[1][4]
Q2: What are the most common side reactions during the azide conjugation (Click Chemistry) step?
A2: When performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), several side reactions can occur, potentially leading to low yields of the desired product.[5] These include:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the cycloaddition reaction. This is a frequent cause of low reaction yields.[5]
-
Homodimerization of Terminal Alkynes: In the presence of the copper catalyst, terminal alkynes can undergo oxidative coupling to form diynes, which consumes the starting material.[5]
-
PEG Aggregation: High concentrations of PEG linkers or their conjugates can lead to aggregation and precipitation, especially in aqueous solutions, which can impede the reaction.[5]
-
Reduction of the Azide Group: The azide group is generally stable but can be reduced by certain reagents, particularly phosphines (like TCEP) and thiols, which are sometimes used in bioconjugation protocols.[3][6]
Q3: What side reactions can occur during the t-Boc deprotection step?
A3: The t-Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] The primary side reaction arises from the formation of a reactive tert-butyl cation intermediate during the cleavage.[7][9] This cation can alkylate nucleophilic sites on the substrate or product molecule, particularly on electron-rich aromatic rings, thiols, and guanidines, leading to unwanted byproducts.[9] To prevent this, a "scavenger" such as triisopropylsilane (TIS) is often added to the reaction mixture to trap the tert-butyl cation.[7]
Q4: Can the t-Boc group be unintentionally removed during other reaction steps?
A4: Yes, while generally stable, the t-Boc group can be cleaved under certain conditions. It is sensitive to strong acids and can be removed by heating to over 80°C.[10] Additionally, prolonged reactions at elevated temperatures in solvents like DMF can lead to gradual deprotection. DMF can slowly hydrolyze to form small amounts of acid, which may be sufficient to cleave the Boc group over time.[10]
Q5: How can I minimize side reactions and improve the yield of my conjugation?
A5: To improve reaction outcomes, consider the following:
-
For CuAAC: Use fresh solutions of the reducing agent (e.g., sodium ascorbate) to ensure the copper catalyst remains in the active Cu(I) state. Consider using a copper-chelating ligand to enhance catalyst activity and stability.[11] To prevent aggregation, you can reduce reactant concentrations, add a co-solvent like DMSO, or adjust the pH and ionic strength of the reaction buffer.[5]
-
For t-Boc Deprotection: Always use a scavenger like triisopropylsilane (TIS) in your deprotection cocktail (e.g., TFA/DCM) to minimize alkylation side products.[3][7] Perform the reaction at a controlled temperature (e.g., starting at 0°C) to manage any potential exotherm.[7]
Q6: What are the recommended storage and handling conditions for this compound?
A6: To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated environment.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial, which could potentially affect the compound's stability over the long term.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in CuAAC Reaction | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).[5] 2. Alkyne Homodimerization: Oxidative coupling of the alkyne starting material.[5] 3. Reagent Degradation: Azide has been reduced, or other reagents are old/degraded. | 1. Use freshly prepared sodium ascorbate solution. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add a Cu(I)-stabilizing ligand. 2. Decrease the concentration of the copper catalyst. 3. Ensure no reducing agents like DTT or TCEP are present in the buffer. Use fresh, high-quality reagents. |
| Precipitation During Reaction | PEG Aggregation: High concentration of PEGylated molecules.[5] | Reduce the concentration of the PEG linker and/or the substrate.[5] Add a co-solvent (e.g., DMSO).[5] Adjust the pH or ionic strength of the buffer.[5] |
| Multiple Unidentified Products After t-Boc Deprotection | Alkylation by t-butyl cation: The reactive t-butyl cation formed during deprotection is reacting with your molecule.[9] | Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the deprotection solution (e.g., TFA in DCM).[3][7] |
| Loss of t-Boc Group Before Deprotection Step | Exposure to Acidic Conditions: Unintentional cleavage due to acidic contaminants or harsh reaction conditions.[10] | Ensure all buffers and solvents are free from acidic impurities. Avoid high reaction temperatures (>80°C) or prolonged heating when the t-Boc group needs to remain intact.[10] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and the this compound in a suitable solvent mixture (e.g., a buffer like PBS with a co-solvent like DMSO).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
-
-
Reaction:
-
To the mixture of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.[3]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Once complete, the product can be purified by methods such as HPLC or column chromatography to remove the copper catalyst and unreacted starting materials.[3]
-
General Protocol for t-Boc Deprotection
This protocol uses TFA in DCM, a common method for efficient Boc deprotection.
-
Reaction Setup:
-
Deprotection:
-
Workup and Isolation:
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group (indicated by a mass loss of 100.12 Da).[12]
-
Once complete, concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove the bulk of the DCM and TFA.[3]
-
The resulting amine is often obtained as a TFA salt. It can be precipitated by adding cold diethyl ether, collected by centrifugation or filtration, and washed with cold ether to remove residual TFA and scavenger byproducts.[7]
-
Visualizations
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
storage and stability issues of t-Boc-N-Amido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the storage, stability, and troubleshooting for t-Boc-N-Amido-PEG2-Azide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability and to ensure the integrity of the compound, this compound should be stored at -20°C for long-term use.[1][2][3] When handled for short periods, it can be kept at 0-4°C. The compound is typically shipped at ambient temperature, which is acceptable for the duration of transit.
Q2: How should I handle this compound upon receipt?
Upon receipt, it is recommended to store the compound at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.
Q3: What are the main stability concerns for this compound?
The stability of this compound is primarily influenced by its two functional groups: the tert-butyloxycarbonyl (t-Boc) protected amine and the azide group.
-
t-Boc Group: This group is sensitive to acidic conditions and can be cleaved, exposing the primary amine.
-
Azide Group: Organic azides can be sensitive to heat, light, and reducing agents. Exposure to these conditions may lead to degradation of the azide functionality.
Q4: Can I store this compound in solution?
It is highly recommended to prepare solutions of this compound fresh for each experiment. If necessary, stock solutions can be prepared in an anhydrous aprotic solvent such as DMF or DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) for a short period.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Problem 1: Low or no yield in click chemistry reaction.
-
Potential Cause: Degradation of the azide functionality.
-
Solution: Ensure that the compound has been stored correctly at -20°C and protected from light. Avoid exposure to reducing agents during your reaction setup, unless they are part of a specific copper(I)-catalyzed click chemistry protocol (e.g., sodium ascorbate).
-
-
Potential Cause: Inactive catalyst in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Solution: Use freshly prepared catalyst solutions. Ensure all reaction components and solvents are deoxygenated to prevent oxidation of Cu(I) to the inactive Cu(II) state. The use of a stabilizing ligand for the copper catalyst can also improve reaction efficiency.
-
-
Potential Cause: Impurities in starting materials.
-
Solution: Verify the purity of your this compound and the corresponding alkyne-containing molecule using techniques like NMR or mass spectrometry before starting the reaction.
-
Problem 2: Unexpected side products observed in the reaction.
-
Potential Cause: Premature cleavage of the t-Boc protecting group.
-
Solution: Ensure your reaction conditions are not acidic. If acidic conditions are necessary for other parts of your synthesis, the t-Boc group will likely be removed. In such cases, a different protecting group strategy may be required.
-
-
Potential Cause: Reaction with the PEG linker backbone.
-
Solution: The polyethylene glycol (PEG) backbone is generally stable. However, under harsh oxidative conditions, it can be susceptible to degradation. Avoid strong oxidizing agents if they are not essential for your reaction.
-
Data Presentation
Table 1: Summary of Storage and Stability Information for this compound
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C | Minimizes degradation of both the t-Boc and azide functional groups.[1][2][3] |
| Short-Term Storage | 0-4°C | Suitable for brief periods between experiments. |
| Shipping Condition | Ambient Temperature | Stable for the duration of standard shipping times.[1] |
| Solution Storage | Prepare fresh; if necessary, store in anhydrous solvent at -20°C under inert gas for a limited time. | The compound is more susceptible to degradation in solution. |
| Light Sensitivity | Protect from light | Organic azides can be light-sensitive. |
| pH Stability | Avoid acidic conditions | The t-Boc group is labile in acidic environments. |
| Incompatible Reagents | Strong reducing agents (unless part of a specific protocol), strong acids. | Reducing agents can react with the azide group, while acids will cleave the t-Boc group. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol can be used to confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical chemical shifts (δ) in CDCl₃:
-
~1.44 ppm (singlet, 9H, -C(CH₃)₃)
-
~3.2-3.7 ppm (multiplets, 10H, PEG chain protons and -CH₂-N₃, -CH₂-NH-)
-
~5.0 ppm (broad singlet, 1H, -NH-)
-
-
-
Analysis: Compare the obtained spectrum with a reference spectrum or verify that the chemical shifts and integrations correspond to the expected structure.
Visualizations
Caption: Troubleshooting workflow for low yield in click chemistry reactions.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Purification and Troubleshooting
This guide provides detailed information for researchers, scientists, and drug development professionals on the effective removal of unreacted t-Boc-N-Amido-PEG2-Azide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Removing the excess PEG linker is critical for ensuring the purity and reliability of your final product. Residual this compound can lead to several issues, including:
-
Non-specific Labeling: The reactive azide group can participate in unintended side reactions in subsequent steps, such as "click chemistry" reactions.[1]
-
Inaccurate Quantification: The presence of the unreacted linker can interfere with methods used to determine the concentration of your desired conjugate, leading to erroneous results.[2]
-
Altered Biological Activity: Impurities can affect the physicochemical properties and biological activity of the final molecule.[2]
Q2: What are the most common methods for removing excess this compound?
The most effective methods separate the desired product from the smaller, unreacted PEG linker based on differences in size, polarity, or charge. Common techniques include:
-
Size Exclusion Chromatography (SEC): An effective method for separating molecules based on their hydrodynamic radius. It is highly efficient at removing smaller molecules like the unreacted PEG linker from larger protein or polypeptide conjugates.[]
-
Dialysis or Ultrafiltration: A size-based separation technique that uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). This method is suitable when the target molecule is significantly larger than the PEG linker (MW: 318.4 g/mol ).[2][4]
-
Reverse Phase Chromatography (RPC): Separates molecules based on hydrophobicity. This can be effective, especially for separating positional isomers or when the desired product has a significantly different polarity than the PEG linker.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEG chains can shield charges on a protein's surface, IEX can be used to separate the PEGylated product from the unreacted protein and, in some cases, the neutral PEG linker.[][5]
Q3: How do I choose the best purification method for my sample?
The optimal method depends on the properties of your target molecule (the molecule to which the PEG-azide is attached).
-
For large target molecules (>10 kDa), such as proteins or antibodies: Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration are the most straightforward and effective methods.[2][6]
-
For small molecule conjugates: Reverse Phase Chromatography (RPC) is typically the method of choice, as the size difference between the product and the unreacted linker may be insufficient for effective separation by SEC.[]
-
For charged target molecules: Ion Exchange Chromatography (IEX) can be a powerful tool to separate the conjugated product from the unreacted starting material.[5]
Q4: How can I monitor the removal of the azide linker during purification?
Since many organic azides lack a strong UV chromophore, visualization on Thin-Layer Chromatography (TLC) can be challenging.[7] A reliable two-step staining method can be used:
-
Reduction of the azide to an amine using a reagent like triphenylphosphine.
-
Staining of the newly formed amine with ninhydrin, which produces a colored spot.[8]
For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent method to confirm the absence of the unreacted linker in the purified fractions.[9]
Q5: What safety precautions are necessary when working with azide compounds?
Azide compounds are potentially explosive and toxic.[7] Always follow strict safety protocols:
-
Handling: Never use metal spatulas, which can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.[7]
-
Scale: Use the smallest possible amount of the azide for your experiment.[7]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves and safety glasses. For larger quantities, work behind a blast shield.[7]
-
Disposal: Never pour azide-containing solutions down the drain. Dispose of all azide waste through your institution's licensed hazardous waste disposal program.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Residual this compound detected in the final product. | The chosen purification method has insufficient resolution. | For SEC: Increase the column length or use a resin with a more appropriate fractionation range. For Dialysis: Use a membrane with a smaller MWCO (e.g., 1 kDa) and increase the number of buffer changes.[2] For RPC: Optimize the solvent gradient to improve the separation between the product and the unreacted linker. |
| Low yield of the desired conjugate after purification. | The product is being lost during purification steps (e.g., non-specific binding to columns or membranes). | For Chromatography: Passivate columns if necessary. Analyze flow-through and wash fractions to check for product loss. For Dialysis: Ensure the MWCO of the membrane is significantly smaller than your product to prevent its loss.[2] Consider a gentler purification method to avoid denaturation or degradation. |
| The Boc group on my product was unintentionally removed during purification. | Exposure to acidic conditions. | Silica gel used in normal-phase chromatography can be acidic.[7] If this is a concern, use a neutral stationary phase like deactivated silica or switch to a different method like SEC or RPC under neutral pH conditions. Avoid using acidic buffers or solvents during purification. |
| Difficulty visualizing the azide on a TLC plate. | The azide does not have a UV chromophore. | Use a chemical staining method. Dip the TLC plate in a triphenylphosphine solution to reduce the azide to an amine, dry, and then dip in a ninhydrin solution and heat to develop a colored spot.[8] |
Comparison of Purification Methods
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size).[] | Large molecules (proteins, antibodies) significantly bigger than the PEG linker.[6] | High resolution for size differences, good for removing small reagents.[] | Less effective for separating molecules of similar size. |
| Dialysis / Ultrafiltration | Size-based separation using a semi-permeable membrane.[4] | Large molecules (>10 kDa) significantly bigger than the PEG linker. | Simple setup, gentle on samples, good for buffer exchange. | Slow process (can take 24-48 hours), may not be suitable for small sample volumes.[2] |
| Reverse Phase Chromatography (RPC) | Separation by hydrophobicity.[] | Small molecule conjugates, separation of positional isomers.[] | High resolution, widely applicable. | Requires use of organic solvents which may denature sensitive proteins. |
| Ion Exchange Chromatography (IEX) | Separation by net charge.[] | Charged molecules where PEGylation alters the overall charge.[5] | High capacity, can separate based on the degree of PEGylation.[5] | The unreacted PEG linker is neutral and may not bind, but separation from unreacted starting material can be excellent. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for purifying a large molecule (e.g., a protein >30 kDa) from the much smaller this compound linker (MW 318.4).
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your target molecule. Prepare a mobile phase buffer in which your sample is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved on the detector.[2]
-
Sample Preparation: Ensure your reaction mixture is fully dissolved and free of precipitates. If necessary, centrifuge or filter the sample.
-
Sample Injection: Load the reaction mixture onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger, conjugated product will elute first, followed by the smaller, unreacted PEG linker and other small molecule reagents. Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by UV absorbance (e.g., at 280 nm for proteins) and by TLC or LC-MS to identify the fractions containing the pure product, free from the unreacted azide linker.
-
Pooling: Combine the pure fractions containing your desired product.
Protocol 2: Purification by Dialysis
This method is suitable when the target molecule is significantly larger than the MWCO of the dialysis membrane (e.g., a >10 kDa protein).
-
Select Dialysis Membrane: Choose a dialysis membrane with a MWCO that will retain your product but allow the small PEG linker to pass through (e.g., a 1 kDa to 3.5 kDa MWCO).[2]
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis device into a large beaker containing the dialysis buffer (the buffer volume should be at least 100 times the sample volume). Stir the buffer gently at 4°C.[2]
-
Buffer Exchange: Change the dialysis buffer completely at least 3-4 times over a period of 24-48 hours to ensure the complete removal of the unreacted linker.[2]
-
Sample Recovery: Carefully remove the purified sample from the dialysis device.
-
Analysis: Confirm the purity of your sample using an appropriate method like LC-MS or SDS-PAGE.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Problems of PEGylated Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with PEGylated compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility issues with your PEGylated compounds.
Problem 1: Visible precipitation or cloudiness during or after the PEGylation reaction.
This is a frequent observation indicating that the PEGylated product is aggregating and precipitating out of the solution.[1]
Question: What are the possible causes and solutions for precipitation during or after the PEGylation reaction?
Answer:
Several factors related to the reaction conditions can lead to the precipitation of PEGylated compounds. Here are the common causes and recommended solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of the compound during PEGylation.[1]
-
Recommendation: Perform small-scale screening experiments to identify the optimal reaction conditions. It is crucial to test a range of pH values, temperatures, and buffer systems to find the best balance between reaction efficiency and compound stability.[1][2] For instance, with amine-reactive PEGs, a pH range of 7-9 is common; however, a lower pH might be necessary to target the N-terminus of a protein.[1] Running the reaction at a lower temperature (e.g., 4°C) can often reduce aggregation.[2]
-
-
High Concentration of Reactants: Elevated concentrations of the protein or compound and the PEG reagent increase the likelihood of intermolecular interactions and aggregation.[1][3]
-
Use of Bifunctional PEG Reagents: If not intended for cross-linking, using bifunctional PEG reagents can link multiple molecules together, leading to the formation of large, insoluble aggregates.[1][3]
-
Recommendation: Ensure you are using a monofunctional PEG reagent (e.g., mPEG) if your goal is to attach single PEG chains.[3]
-
-
Instability of the Molecule: The PEGylation process itself might expose hydrophobic regions of the molecule, promoting aggregation.[1]
-
Recommendation: The addition of stabilizing excipients to the reaction buffer can help maintain the compound's stability.
-
Troubleshooting Workflow for Precipitation During PEGylation
Problem 2: The purified PEGylated compound is poorly soluble in the desired formulation buffer.
Even if the PEGylation reaction is successful, the purified product may exhibit poor solubility in the final buffer intended for storage or use.
Question: What steps can I take to improve the solubility of my purified PEGylated compound in a new buffer?
Answer:
The solubility of a purified PEGylated compound is highly dependent on the composition of the formulation buffer. Here’s how you can troubleshoot this issue:
-
Buffer pH and Ionic Strength: The pH of the buffer can significantly influence the solubility of a PEGylated protein by altering its net charge.
-
Recommendation: Systematically screen a range of pH values. For proteins, adjusting the pH to be at least one unit away from the isoelectric point (pI) can increase solubility due to electrostatic repulsion.[2] Also, test different ionic strengths, as some compounds are more soluble at higher or lower salt concentrations.[4]
-
-
Buffer Components: The specific salts and other components of your buffer may not be optimal for your PEGylated compound.
-
Recommendation: Screen different buffer systems. It's also important to avoid buffers that may react with your compound or the PEG linker.[4]
-
-
Addition of Solubility-Enhancing Excipients: Certain additives can help to keep the PEGylated compound in solution.
-
Consideration of Co-solvents: If the compound remains insoluble in aqueous buffers, the addition of a water-miscible organic co-solvent might be necessary.
Logical Relationship of Formulation Factors Affecting Solubility
Frequently Asked Questions (FAQs)
Q1: How does PEGylation improve the solubility of a compound?
A1: Polyethylene glycol (PEG) is a hydrophilic (water-loving) polymer.[5][6] When PEG chains are attached to a less soluble molecule, they form a hydrophilic shield around it.[5][7] This "shield" increases the hydrodynamic volume of the molecule and masks its hydrophobic regions, leading to improved solubility in aqueous solutions.[1][7] The oxygen atoms in the repeating ethylene glycol units of PEG can form hydrogen bonds with water molecules, which contributes to its hydrophilicity and solubility.[6]
Q2: Does the size and structure of the PEG chain affect the solubility of the conjugate?
A2: Yes, both the molecular weight and the architecture (linear vs. branched) of the PEG chain are critical factors.[6]
-
Molecular Weight: Generally, increasing the molecular weight of the PEG can lead to a greater enhancement in solubility.[6] However, for very high molecular weight PEGs, the solubility of the PEG itself in water can decrease.[6]
-
Architecture: Branched or multi-arm PEGs can create a more effective hydrophilic shield compared to linear PEGs of the same molecular weight, which can further improve solubility and stability.[8]
Q3: Can aggregation of my PEGylated compound be reversed?
A3: Reversing aggregation is often challenging and can be irreversible, particularly if covalent cross-links have formed.[8] The primary focus should be on preventing aggregation in the first place.[8] If aggregation has already occurred, some of the troubleshooting steps for improving solubility, such as optimizing the buffer conditions or adding stabilizing excipients, might help to resolubilize a portion of the aggregated material.[8] However, complete reversal is unlikely.
Q4: How can I assess the solubility of my PEGylated compound?
A4: Several methods can be used to assess solubility:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in optical density (OD) at a wavelength where the compound does not absorb (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.[2]
-
Nephelometry: This technique measures the amount of light scattered by suspended particles and can be used for a more quantitative assessment of insolubility.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to detect and quantify soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.
Data Presentation
Table 1: Recommended Starting Conditions for PEGylation Reactions to Minimize Solubility Issues
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 (for amine-reactive PEGs) | Optimizes reactivity of target functional groups while maintaining protein stability. Can be lowered to favor N-terminal PEGylation.[1] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can help to reduce the rate of aggregation.[2] |
| PEG:Protein Molar Ratio | 1:1 to 10:1 | Higher ratios can increase the degree of PEGylation but may also lead to multi-PEGylation and aggregation.[2] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can minimize intermolecular interactions and reduce the risk of aggregation.[2] |
Table 2: Common Excipients Used to Enhance the Solubility of PEGylated Compounds
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[3] |
| Sucrose | 5-10% (w/v) | Acts as a stabilizer through preferential exclusion.[3] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents adsorption.[3] |
| Sodium Chloride (NaCl) | 50-150 mM | Modulates ionic strength, which can influence solubility. |
Table 3: Quantitative Impact of PEGylation on Drug Solubility
| Compound | PEG Derivative | Fold Increase in Aqueous Solubility | Reference(s) |
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000 | [9] |
| Camptothecin | Encapsulation in PEGylated liposomes | Significantly Improved | [7] |
| Curcumin | PEGylated Solid Dispersion | Substantially Increased | [7] |
| Simvastatin | PEGylated Solid Dispersion | Markedly Enhanced | [7] |
Experimental Protocols
Protocol 1: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the native protein, PEGylated protein species (mono-, di-, etc.), and high molecular weight aggregates.[10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be filtered and degassed.[10]
-
PEGylated protein sample and a standard for the native protein.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.[6][10]
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration that falls within the linear range of the detector.
-
Injection: Inject a specific volume of the prepared sample onto the column.[10]
-
Chromatographic Run: Perform an isocratic elution with the mobile phase. Monitor the eluent using the UV detector at 280 nm for protein detection.[10]
-
Data Analysis: Identify and integrate the peaks in the chromatogram. Aggregates will elute first, followed by the PEGylated species, and then the native protein. The relative percentage of each species can be calculated from the peak areas.[10]
Experimental Workflow for SEC Analysis
Protocol 2: Assessment of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of the PEGylated compound in solution to detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Appropriate cuvettes (disposable or quartz).
-
PEGylated compound sample dissolved in a suitable, filtered buffer.
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Instrument Setup: Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function. From this, the diffusion coefficient is calculated and used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) will provide an indication of the width of the size distribution. A high PDI or the presence of multiple peaks at larger sizes is indicative of aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Characterizing t-Boc-N-Amido-PEG2-Azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-Amido-PEG2-Azide conjugates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of a this compound conjugate that require characterization?
A1: The conjugate has three critical functional components that need to be individually and collectively characterized:
-
t-Boc (tert-butyloxycarbonyl) protecting group: This heat-labile and acid-sensitive group masks a primary or secondary amine. Its presence and eventual removal are crucial steps in many synthetic workflows.[1][2][3][4][5][6]
-
PEG2 (polyethylene glycol) spacer: This short, hydrophilic spacer enhances solubility and provides a flexible linker between the conjugated molecules.[5][7][8][9][10] The discrete length of the PEG chain (n=2) should be confirmed.
-
Azide (N₃) group: This functional group is a versatile handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][11][12][13][14][15]
Q2: Which analytical techniques are most suitable for characterizing the entire conjugate?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of all three components (t-Boc, PEG, and the carbon alpha to the azide).[7][11][16]
-
Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming its overall integrity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[8][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Is particularly useful for identifying the characteristic strong, sharp absorption band of the azide group's asymmetric stretch around 2100 cm⁻¹.[11]
Q3: How can I confirm the successful removal of the t-Boc group (deprotection)?
A3: Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[1][3][4] You can monitor the reaction's progress and confirm completion using:
-
Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to track the disappearance of the starting material and the appearance of the product peak, which will have a mass difference corresponding to the loss of the Boc group (100.12 Da).[18]
-
¹H NMR Spectroscopy: The characteristic peak of the t-Boc protons (a singlet at ~1.4 ppm) will disappear upon successful deprotection.
Troubleshooting Guides
Problem 1: Ambiguous or missing azide peak in the IR spectrum.
| Possible Cause | Troubleshooting Step |
| Degradation of the azide group | Azides can be sensitive to certain conditions. Ensure proper storage at -20°C in a moisture-free environment.[12] Avoid repeated freeze-thaw cycles.[12] |
| Low concentration of the sample | Concentrate the sample and re-run the analysis. |
| Instrumental issues | Run a standard with a known azide group to verify instrument performance. |
| Incorrect sample preparation | Ensure the sample is properly prepared for IR analysis (e.g., as a thin film, KBr pellet, or in a suitable solvent that doesn't have interfering peaks in the region of interest). |
Problem 2: Broad or multiple peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Polydispersity of the PEG chain | While a PEG2 linker should be monodisperse, impurities with different PEG chain lengths can cause peak broadening. Use high-purity reagents. |
| On-column degradation | The acidic mobile phase or high pressure might cause partial deprotection of the t-Boc group. Use a milder mobile phase if possible. |
| Aggregation of the conjugate | The PEG spacer should enhance solubility, but aggregation can still occur depending on the conjugated molecule. Try different mobile phase compositions or add modifiers. |
| Isomers | If the conjugate has positional isomers, they may be partially resolved, leading to broader peaks. Optimize the chromatographic method for better separation.[19] |
Problem 3: Low yield or incomplete reaction during "click" chemistry conjugation.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst (for CuAAC) | Use freshly prepared catalyst solutions. Ensure the copper is in the correct oxidation state (Cu(I)). |
| Steric hindrance | The molecule conjugated to the alkyne or the azide may be sterically hindering the reaction. A longer PEG spacer might be necessary. |
| Incorrect reaction conditions | Optimize the pH, temperature, and reaction time. Ensure the absence of interfering substances. |
| Degraded azide functionality | Verify the integrity of the azide group on the starting material using FTIR or NMR spectroscopy. |
Experimental Protocols
Protocol 1: General Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the singlet at approximately 1.4 ppm corresponding to the nine protons of the t-Boc group.
-
Look for the characteristic peaks of the PEG ethylene glycol units, typically between 3.5 and 3.7 ppm.
-
Identify the methylene protons adjacent to the azide group, which will be shifted downfield (around 3.4 ppm).
-
Integrate the peaks to confirm the proton ratios consistent with the structure.
-
Protocol 2: Confirmation of Azide Group by FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for a strong, sharp absorption peak characteristic of the asymmetric stretching vibration of the N≡N bond in the azide group, which typically appears around 2100 cm⁻¹.[11]
Protocol 3: Monitoring t-Boc Deprotection by LC-MS
-
Reaction Setup: Dissolve the this compound conjugate in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA).[3][4]
-
LC-MS Analysis:
-
Inject a small aliquot of the reaction mixture onto a suitable C18 reversed-phase HPLC column.
-
Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the eluent using both a UV detector and a mass spectrometer.
-
-
Data Interpretation:
-
Track the decrease in the peak area of the starting material over time.
-
Observe the increase in the peak area of the deprotected product.
-
Confirm the identity of the product peak by its mass, which should be 100.12 Da less than the starting material.[18]
-
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Value/Observation |
| ¹H NMR | Chemical Shift of t-Boc protons | ~1.4 ppm (singlet) |
| Chemical Shift of PEG protons | ~3.5 - 3.7 ppm (multiplets) | |
| Chemical Shift of CH₂-N₃ protons | ~3.4 ppm (triplet) | |
| ¹³C NMR | Chemical Shift of C=O (Boc) | ~156 ppm |
| Chemical Shift of Quaternary C (Boc) | ~80 ppm | |
| Chemical Shift of PEG carbons | ~70 ppm | |
| Chemical Shift of CH₂-N₃ carbon | ~51 ppm | |
| FTIR | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ (strong, sharp) |
| Carbonyl (C=O) stretch (Amide & Boc) | ~1680-1720 cm⁻¹ (strong) | |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ of the conjugate | Corresponds to the calculated molecular weight |
| Mass difference upon deprotection | -100.12 Da |
Visualizations
Caption: A typical experimental workflow for the characterization and use of this compound conjugates.
Caption: A decision tree for troubleshooting low-yield "click" chemistry reactions with azide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Azide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enovatia.com [enovatia.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up t-Boc-N-Amido-PEG2-Azide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions involving t-Boc-N-Amido-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions involved when using this compound?
The two main reactions are:
-
"Click" Chemistry (Azide-Alkyne Cycloaddition): The azide group of the PEG linker reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. This is a highly efficient and specific conjugation method.
-
t-Boc Deprotection: The tert-butyloxycarbonyl (t-Boc) protecting group on the amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a primary amine. This amine is then available for subsequent conjugation reactions.
Q2: What are the most significant challenges when scaling up these reactions?
Scaling up from laboratory to production scale introduces several challenges that can affect reaction efficiency, product purity, and safety. Key challenges include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions or product degradation.[1][2]
-
Mixing: Inefficient mixing in large vessels can result in localized high concentrations of reactants, leading to side product formation and incomplete reactions.[1][2]
-
Purification: Methods used for small-scale purification, such as standard HPLC, may not be practical or cost-effective for large quantities of PEGylated products.[3]
-
Reagent Addition: The rate of reagent addition, especially for exothermic steps, becomes critical at a larger scale to maintain temperature control.[4]
Q3: Is the azide group stable during the t-Boc deprotection step?
Yes, the azide functional group is generally stable under the acidic conditions used for t-Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Q4: How can I monitor the progress of the t-Boc deprotection reaction at a large scale?
For large-scale reactions, it is crucial to have a reliable in-process control method. Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the disappearance of the starting material and the appearance of the deprotected product.[5]
Troubleshooting Guides
Issue 1: Low Yield in "Click" Chemistry Reaction at Scale
Symptoms:
-
Incomplete consumption of starting materials (azide or alkyne).
-
Low yield of the desired triazole product.
-
Presence of significant side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inefficient Mixing | Ensure adequate agitation to maintain a homogeneous reaction mixture. For viscous solutions, consider using a more powerful overhead stirrer or adjusting the impeller design. | [2] |
| Poor Solubility of Reactants | Use a co-solvent like DMSO or t-butanol to ensure all components are fully dissolved. The choice of solvent may need to be re-evaluated for large-scale reactions. | [6] |
| Inefficient Copper(I) Catalyst (for CuAAC) | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper(I)-stabilizing ligand like THPTA or TBTA. Ensure homogenous distribution of the catalyst. | [7] |
| Incorrect Stoichiometry | A slight excess (1.1-1.2 equivalents) of one reagent may be necessary to drive the reaction to completion. Ensure accurate weighing and addition of all reagents. | [6] |
Issue 2: Incomplete t-Boc Deprotection at Scale
Symptoms:
-
Significant amount of t-Boc-protected starting material remaining in the final product.
-
HPLC or LC-MS analysis shows a mixture of protected and deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For challenging substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be considered, but compatibility with the rest of the molecule must be verified. | [5][8] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and monitor progress closely. Gentle heating may be required, but should be optimized to avoid degradation of the PEG linker or other sensitive functional groups. | [8] |
| Poor Reagent Diffusion in Large Volumes | Ensure efficient stirring to allow the acid to access all the peptide chains. For solid-phase synthesis, ensure the resin is properly swelled. | [5] |
| Steric Hindrance | The bulky nature of the PEG chain can sterically hinder the approach of the acid to the Boc group. Longer reaction times or gentle heating may be necessary. | [5] |
Issue 3: Formation of Side Products During t-Boc Deprotection
Symptoms:
-
Presence of unexpected peaks in HPLC or LC-MS analysis.
-
Mass spectrometry data indicates alkylation of the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Alkylation by tert-butyl Cation | The released tert-butyl cation during deprotection can alkylate electron-rich amino acid residues (e.g., Trp, Met). Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the carbocation. | [8] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups, they may also be cleaved. Consider using a milder deprotection method or a different protecting group strategy. | [8] |
Purification Strategies for Large-Scale Reactions
The choice of purification method is critical when scaling up and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.[9]
| Purification Method | Typical Purity | Typical Yield | Scale | Key Advantages | Key Disadvantages | Citation |
| Preparative RP-HPLC | >98% | 70-90% | Small to Medium | High resolution and purity. | Requires specialized equipment, use of large volumes of solvents. | [9] |
| Silica Gel Chromatography | >95% | 60-85% | Medium to Large | Cost-effective, scalable. | Lower resolution than RP-HPLC, potential for product streaking. | [9] |
| Liquid-Liquid Extraction | Variable | >90% (as a preliminary step) | Large | Simple, inexpensive, and highly scalable. | Can be labor-intensive, potential for emulsion formation. | [3] |
| Precipitation | Variable | Variable | Large | Can be a simple and effective method for removing unreacted PEG. | May not be suitable for all PEGylated compounds, especially oily ones. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale t-Boc Deprotection
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane - TIS) (optional)
-
Toluene (for co-evaporation)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected PEGylated compound in anhydrous DCM in a suitable reactor.
-
Cool the solution to 0°C using an appropriate cooling system.
-
If required, add a scavenger such as TIS (2.5-5% v/v).
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) while monitoring the internal temperature of the reactor. The addition rate should be controlled to prevent a significant temperature increase.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (2-3 times the volume of the residue).
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Slurry Preparation: Create a slurry of silica gel in a non-polar eluent (e.g., 100% Dichloromethane).
-
Column Packing: Wet pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). The gradient will depend on the polarity of the product and impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Visualizations
Caption: Troubleshooting logic for low yield in "click" chemistry reactions.
Caption: Troubleshooting logic for incomplete t-Boc deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of t-Boc-N-Amido-PEG2-Azide and Other PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone for optimizing the therapeutic window of ADCs. This guide provides an objective, data-driven comparison of t-Boc-N-Amido-PEG2-Azide with other PEG linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted therapies.
The linker in an ADC, the chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, critically influences the conjugate's stability, solubility, pharmacokinetics (PK), and ultimately, its anti-tumor activity. PEG linkers, with their inherent hydrophilicity and biocompatibility, offer a versatile platform to modulate these properties.[1][2] The incorporation of PEG can mitigate the challenges posed by hydrophobic payloads, which often lead to aggregation and rapid clearance from circulation.[3] This guide will delve into the nuances of PEG linker selection, with a specific focus on the short-chain, heterobifunctional linker, this compound, in comparison to other linear and branched PEG alternatives.
The Versatility of this compound
This compound is a heterobifunctional linker characterized by three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a two-unit polyethylene glycol spacer, and a terminal azide group.[4] The t-Boc protecting group offers a stable handle that can be selectively removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[5] The short PEG2 spacer enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and stability of the final ADC.[6] The terminal azide group is particularly valuable for "click chemistry," a set of highly efficient and bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for conjugation to alkyne-modified antibodies or payloads.[7]
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that can be tailored to fine-tune the properties of an ADC. While longer PEG chains can significantly improve pharmacokinetics, there is often a trade-off with in vitro potency.
Quantitative Data Summary: Impact of PEG Linker Length
| Feature | Short PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24) |
| Hydrophilicity | Moderate Increase | Significant Increase | High Increase |
| In Vitro Potency (IC50) | Generally higher potency (lower IC50) | May see a slight decrease in potency | Can lead to a more significant decrease in potency |
| Pharmacokinetics (Half-life) | Shorter half-life, faster clearance | Longer half-life, slower clearance | Substantially longer half-life |
| In Vivo Efficacy | Can be limited by rapid clearance | Often shows a significant improvement | May provide the best in vivo efficacy, especially for miniaturized ADCs |
| Tolerability | Conjugates with PEGs smaller than PEG8 may not be well-tolerated at high doses.[8] | Generally well-tolerated | Improved tolerability |
Note: The data presented is a synthesis from multiple studies and the exact impact will vary depending on the specific antibody, payload, and conjugation strategy.
Short PEG linkers, such as the PEG2 moiety in this compound, are often favored when maximizing in vitro potency is a primary concern. However, for ADCs with highly hydrophobic payloads or those requiring longer circulation times for optimal tumor accumulation, longer PEG chains may be necessary.[9] Studies have shown that clearance rates increase rapidly for ADCs with PEG linkers smaller than PEG8.[8]
Linear vs. Branched PEG Linkers
The architecture of the PEG linker also plays a crucial role in ADC performance. While linear PEGs are the most common, branched PEG linkers are gaining traction due to their potential advantages.
Quantitative Data Summary: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight |
| Drug-to-Antibody Ratio (DAR) | Typically one payload per attachment site | Can allow for multiple payloads per attachment site, potentially increasing DAR |
| In Vitro Potency (IC50) | Potency is dependent on the specific linker-payload | A "long" branched linker has been shown to achieve significantly higher potency compared to a "short" branched linker.[10] |
| Pharmacokinetics | Generally improves with length | Can provide a superior shielding effect, potentially leading to a longer in-vivo half-life.[11] |
| Stability | High | High |
Note: The data is based on general trends observed in various studies and may not be universally applicable.
Branched PEG linkers can offer a superior "shielding" effect for the cytotoxic payload, which can lead to improved pharmacokinetics and potentially allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[10] However, the increased steric bulk of branched linkers may influence conjugation efficiency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of different PEG linkers in ADC development.
Protocol 1: ADC Synthesis via Click Chemistry using this compound
This protocol outlines the steps for conjugating a DBCO-functionalized payload to an antibody that has been modified to contain an azide group using this compound.
Materials:
-
Monoclonal antibody (mAb)
-
t-Boc-N-Amido-PEG2-NHS ester (for introducing the azide group)
-
Trifluoroacetic acid (TFA)
-
DBCO-functionalized cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Modification with Azide Linker:
-
Dissolve the t-Boc-N-Amido-PEG2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution (1-10 mg/mL in PBS, pH 7.4). The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.
-
-
t-Boc Deprotection:
-
Adjust the pH of the antibody-linker conjugate solution to 2.5-3.0 with dilute TFA (e.g., 0.1%).
-
Incubate at room temperature for 30-60 minutes.
-
Neutralize the reaction by adding a neutralization buffer to raise the pH to ~7.4.
-
Immediately purify the deprotected antibody-linker conjugate using a desalting column with PBS, pH 7.4.
-
-
Payload Conjugation (SPAAC):
-
Dissolve the DBCO-functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 1.5- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted payload.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry, and SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the synthesized ADCs.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized ADCs and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs and control antibody.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Protocol 3: Pharmacokinetic Study in Rodents
This study evaluates the in vivo stability and clearance of the ADCs.
Materials:
-
Naive mice or rats
-
Synthesized ADCs
-
Equipment for intravenous (IV) injection and blood collection
Procedure:
-
Administer a single IV dose of the ADC to each animal.[1]
-
Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).[1]
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).[2]
-
Calculate pharmacokinetic parameters such as half-life (t½) and clearance rate.[1]
Visualizing Workflows and Pathways
To further clarify the processes involved in ADC development and function, the following diagrams are provided.
Caption: Workflow for ADC synthesis using an azide linker and click chemistry.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The selection of a PEG linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. This compound offers a versatile and valuable tool for ADC development, particularly when controlled, sequential conjugation via click chemistry is desired. The short PEG2 chain can be advantageous for maximizing in vitro potency. However, for ADCs with hydrophobic payloads or those requiring extended circulation times, longer or branched PEG linkers may be more appropriate. A thorough understanding of the trade-offs between linker length, architecture, and the resulting physicochemical and biological properties of the ADC is essential for the development of safer and more effective targeted cancer therapies. Empirical evaluation of a panel of linkers with varying characteristics is strongly recommended to identify the optimal candidate for a specific antibody-payload combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparing CuAAC and SPAAC for bioconjugation efficiency
A Comparative Guide to CuAAC and SPAAC for Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount for applications ranging from in vitro assays to in vivo imaging and targeted drug delivery. Among the most powerful tools for bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms, and consequently their performance characteristics, differ significantly.[1] This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to inform the selection of the most suitable bioconjugation strategy for your research needs.
Core Principles and Mechanistic Differences
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition.[2] However, they employ distinct strategies to achieve the activation energy required for the reaction.
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Often referred to as the quintessential "click reaction," CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[2][3] The copper catalyst coordinates with the alkyne, lowering the activation barrier and ensuring the specific formation of the 1,4-disubstituted triazole isomer.[2] The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Also known as copper-free click chemistry, SPAAC eliminates the need for a metal catalyst.[2][4] The driving force for this reaction is the ring strain of a cyclooctyne, which readily reacts with an azide to release this strain and form a stable triazole linkage.[4][5] This catalyst-free approach is a key advantage for applications in living systems where copper toxicity is a concern.[5][6]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics and General Parameters
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (k₁) | 10² - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4] |
| Typical Reaction Time | 30 minutes to a few hours[4] | 1-4 hours, can be longer for less reactive cyclooctynes[6] |
| Biocompatibility | Lower, due to copper cytotoxicity.[4][6] This can be mitigated with chelating ligands.[1] | High, making it suitable for in vivo and live-cell applications.[5][6] |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[2] | Yields a mixture of regioisomers (which are structurally equivalent for symmetric cyclooctynes).[2] |
| Yields | Typically near-quantitative.[7][8] | Generally high, but can be lower than CuAAC.[4] |
Table 2: Comparison of Common SPAAC Reagents
| SPAAC Reagent | Alkyne Type | Second-Order Rate Constant (k₁) with Benzyl Azide | Key Features |
| BCN | Bicyclo[6.1.0]nonyne | ~0.012 - 0.024 M⁻¹s⁻¹[6] | Slower kinetics but still efficient for many applications. |
| DBCO (ADIBO) | Dibenzocyclooctyne | ~0.90 M⁻¹s⁻¹[6] | Significantly faster than BCN, widely used. |
| DIBAC | Dibenzoazacyclooctyne | Rate constants can be even higher than DBCO.[6] | Highly reactive cyclooctyne. |
Mechanistic Comparison and Experimental Workflow
The fundamental differences in the reaction pathways of CuAAC and SPAAC dictate their respective experimental considerations.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
Caption: Generalized experimental workflow for bioconjugation.
Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for CuAAC and SPAAC bioconjugation reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing probe.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-containing probe stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Microcentrifuge tubes.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing probe. The final concentration of the biomolecule and the molar excess of the probe will depend on the specific application and should be optimized.
-
Prepare the catalyst premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 (CuSO₄:ligand).[9]
-
Initiate the reaction: Add the CuSO₄/ligand premix to the biomolecule/probe mixture.
-
Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purification: Purify the resulting bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized dye.[10]
Materials:
-
Azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4).[10]
-
Cyclooctyne-dye conjugate (e.g., DBCO-Fluor 488) stock solution (e.g., 1-10 mM in DMSO).[10]
-
Microcentrifuge tubes.
-
Shaker/incubator.
Procedure:
-
Prepare the protein solution: Dissolve the azide-modified protein in the buffer to a final concentration typically in the range of 10-50 µM.[10]
-
Initiate the reaction: Add the cyclooctyne-dye conjugate stock solution to the protein solution. A molar excess of the cyclooctyne reagent (e.g., 5-20 fold) is often used to ensure efficient conjugation.[6]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[6] For less reactive cyclooctynes or lower reactant concentrations, incubation may be extended (e.g., overnight at 4°C).[6]
-
Purification: Remove the unreacted cyclooctyne-dye and other small molecules by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.[6]
Conclusion and Recommendations
The choice between CuAAC and SPAAC is dictated by the specific requirements of the bioconjugation application.
-
CuAAC is the method of choice for applications where high reaction speed and cost-effectiveness are critical, and the presence of a copper catalyst is tolerable.[2] This includes many in vitro applications, materials science, and the synthesis of well-defined bioconjugates where the catalyst can be effectively removed. The high yields and regioselectivity of CuAAC make it a robust and reliable tool.[2][7]
-
SPAAC is the superior option for applications demanding high biocompatibility, such as live-cell imaging, in vivo studies, and the development of therapeutics where the presence of a toxic metal catalyst is unacceptable.[2][5] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC, making it a powerful and indispensable tool in chemical biology and drug development.[6]
For researchers embarking on bioconjugation experiments, it is crucial to carefully consider the biological system, the desired reaction kinetics, and the potential for off-target effects when selecting the most appropriate bioorthogonal ligation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to PEG Linkers: t-Boc-N-Amido-PEG2-Azide vs. NHS Ester
In the fields of targeted therapeutics and advanced drug delivery, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of bioconjugates. Polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, minimize immunogenicity, and prolong the circulation time of biomolecules. This guide offers a detailed, data-driven comparison between two prominent classes of PEG linkers: the versatile, multi-step t-Boc-N-Amido-PEG2-Azide and the widely-used, amine-reactive NHS ester PEG linkers.
This analysis is designed for researchers, scientists, and drug development professionals, providing objective comparisons, quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed selection process for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
At a Glance: Key Differences
The fundamental difference lies in their reaction chemistry and workflow. NHS ester PEG linkers offer a direct, one-step method for conjugating to primary amines, while this compound facilitates a controlled, multi-step conjugation strategy by leveraging orthogonal chemistries.
| Feature | This compound | NHS Ester PEG Linker |
| Primary Reactive Group | Azide (-N₃) | N-Hydroxysuccinimide Ester |
| Reactive Partner | Alkynes (e.g., DBCO, BCN) for Click Chemistry.[1][2][3] | Primary amines (-NH₂) on lysine residues or N-terminus.[4][5][6] |
| Reaction Type | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry).[7][8] | Nucleophilic Acyl Substitution.[9][10] |
| Resulting Bond | Stable Triazole Linkage.[2][3] | Stable Amide Bond.[4][5][11] |
| Second Functional Group | t-Boc protected amine, deprotected under acidic conditions for subsequent conjugation.[1][12] | Typically a methoxy cap (mPEG) or another functional group for bifunctional linkers.[13] |
| Reaction Steps | Multi-step: 1) Deprotection (optional), 2) Click Chemistry conjugation.[12] | One-step conjugation.[14] |
| Key Advantage | Allows for controlled, sequential conjugation; bioorthogonal reaction minimizes side-reactivity.[12] | Straightforward, well-established chemistry for rapid conjugation to proteins.[11][15] |
| Key Limitation | Requires a multi-step process; may require a copper catalyst which can be cytotoxic (for CuAAC).[16] | Prone to hydrolysis in aqueous solutions, which competes with the primary reaction and reduces efficiency.[4][17][18] |
Chemical Structures and Reaction Pathways
The functionality of each linker is dictated by its unique chemical structure. The this compound linker contains two distinct reactive sites masked or available for orthogonal reactions, whereas the NHS ester PEG linker has a single primary function: to react with amines.
NHS Ester PEG Linkers: The Aminolysis vs. Hydrolysis Challenge
NHS esters readily react with primary amines found on proteins to form stable amide bonds.[5][6] This reaction is most efficient at a pH between 7.2 and 8.5.[4][9] However, a significant competing reaction is the hydrolysis of the NHS ester by water, which renders the linker inactive. The rate of this hydrolysis increases dramatically with pH, making careful buffer selection and prompt use of the dissolved linker critical for success.[17][18]
Quantitative Data: Stability of NHS Esters
The hydrolytic instability of NHS esters is a critical experimental parameter. The half-life of the ester decreases significantly as the pH of the aqueous buffer increases.
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [4][17] |
| 7.4 | Ambient | ~128-166 minutes | [19] |
| 8.5 | Room Temperature | ~125-180 minutes | [9][20] |
| 8.6 | 4°C | 10 minutes | [4][17] |
| 9.0 | Room Temperature | Minutes | [9][19] |
This compound: A Strategy for Controlled Conjugation
This linker is designed for multi-step, orthogonal bioconjugation, offering high precision and control.[12] The workflow typically involves reacting the azide group via "click chemistry" and, if desired, deprotecting the t-Boc group with acid to reveal a primary amine for a subsequent, different conjugation reaction. The azide-alkyne cycloaddition is bioorthogonal, meaning it does not react with other functional groups found in biological systems, thus preventing unwanted side reactions.[21][22]
Experimental Protocols
Detailed and validated protocols are essential for reproducible results in bioconjugation.
Protocol 1: Protein Conjugation using an NHS Ester PEG Linker
This protocol provides a general framework for labeling a protein with an amine-reactive PEG linker.
-
Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as Phosphate Buffered Saline (PBS) or sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5.[9] Buffers containing primary amines (e.g., Tris, glycine) are not compatible and must be avoided.[4][23]
-
Protein Preparation : If the protein of interest is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column into the prepared reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[13]
-
PEG-NHS Ester Solution Preparation : Immediately before initiating the reaction, dissolve the PEG-NHS ester linker in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9][13] Do not store the linker in solution due to its susceptibility to hydrolysis.
-
PEGylation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while stirring gently.[13] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[9]
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4] Incubation times may require optimization.
-
Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[9]
-
Purification : Remove unreacted PEG linker and byproducts from the final conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Two-Step Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to this compound.
-
Reagent Preparation :
-
Dissolve the this compound linker and the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the catalyst components: copper(II) sulfate (CuSO₄) in water, a ligand such as THPTA in water, and a reducing agent like sodium ascorbate in water.[24]
-
-
Conjugation Reaction :
-
In a reaction vessel, combine the azide linker and the alkyne-modified molecule (a slight molar excess of one reactant may be required).
-
Add the copper(II) sulfate and ligand solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[24]
-
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS to determine completion.
-
Purification : Once the reaction is complete, purify the resulting conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or reverse-phase HPLC) to remove the copper catalyst and unreacted starting materials.
-
Deprotection (Optional) : To expose the amine for a subsequent reaction, dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). After the reaction is complete, evaporate the solvent and TFA to yield the deprotected amine-PEG conjugate.[12]
Decision-Making Workflow
Choosing the appropriate linker depends on the specific goals of the experiment, such as the need for site-specificity, the complexity of the final conjugate, and the functional groups available on the biomolecules.
Conclusion
Both this compound and NHS ester PEG linkers are powerful tools in the development of advanced bioconjugates.
-
NHS Ester PEG Linkers are the established workhorse for rapid and straightforward PEGylation of proteins and other amine-containing molecules. Their primary drawback is hydrolytic instability, which requires careful management of reaction conditions.
-
This compound offers superior versatility for constructing complex, multi-component systems. The bioorthogonality of click chemistry and the ability to perform sequential reactions via the protected amine provide a high degree of control, making it ideal for the synthesis of sophisticated drug delivery systems and targeted therapeutics like PROTACs.
The optimal choice hinges on a careful evaluation of the project's specific requirements, including the nature of the target molecule, the desired complexity of the final conjugate, and the level of control needed over the conjugation process.
References
- 1. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. jetir.org [jetir.org]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to the NMR Spectroscopic Characterization of t-Boc-N-Amido-PEG2-Azide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise characterization of linker molecules is paramount to ensure the quality, consistency, and efficacy of the final product. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic features of t-Boc-N-Amido-PEG2-Azide, a common heterobifunctional linker, with its amine and carboxylic acid-terminated counterparts: t-Boc-N-Amido-PEG2-Amine and t-Boc-N-Amido-PEG2-Acid. Understanding the distinct NMR fingerprints of these molecules is crucial for their unambiguous identification and purity assessment.
Performance Comparison: ¹H and ¹³C NMR Data
The structural integrity of these PEG linkers is definitively confirmed by ¹H and ¹³C NMR spectroscopy. The key to differentiating these molecules lies in the unique chemical shifts of the protons and carbons in the vicinity of the terminal functional group (azide, amine, or carboxylic acid), as the signals corresponding to the t-Boc protecting group and the PEG backbone remain largely consistent across the three compounds.
Below are the expected quantitative NMR data for this compound and its alternatives, summarized for easy comparison. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for these molecules.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-Amido-PEG2-Amine | t-Boc-N-Amido-PEG2-Acid | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | Unambiguous signal for the Boc protecting group. |
| -NH- (Amide) | ~5.4 (br s, 1H) | ~5.4 (br s, 1H) | ~5.4 (br s, 1H) | Broad singlet indicating the amide proton. |
| -CH₂-NH-Boc | ~3.30 (q, 2H) | ~3.30 (q, 2H) | ~3.30 (q, 2H) | Quartet for the methylene group adjacent to the Boc-protected amine. |
| -O-CH₂-CH₂-O- | ~3.55-3.65 (m, 4H) | ~3.55-3.65 (m, 4H) | ~3.55-3.65 (m, 4H) | Multiplet for the central ethylene glycol protons. |
| -O-CH₂-CH₂-X | ~3.67 (t, 2H) | ~3.52 (t, 2H) | ~3.75 (t, 2H) | Triplet for the methylene group adjacent to the terminal functional group; its chemical shift is a key indicator of the end group. |
| -CH₂-N₃ | ~3.38 (t, 2H) | - | - | Present. Triplet for the methylene group directly attached to the azide. |
| -CH₂-NH₂ | - | ~2.85 (t, 2H) | - | Present. Triplet for the methylene group adjacent to the primary amine. |
| -CH₂-COOH | - | - | ~2.62 (t, 2H) | Present. Triplet for the methylene group adjacent to the carboxylic acid. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-Amido-PEG2-Amine | t-Boc-N-Amido-PEG2-Acid | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~28.4 | ~28.4 | ~28.4 | Signal for the methyl carbons of the Boc group. |
| -C(CH₃)₃ (t-Boc) | ~79.1 | ~79.1 | ~79.1 | Signal for the quaternary carbon of the Boc group. |
| -CH₂-NH-Boc | ~40.3 | ~40.3 | ~40.3 | Signal for the carbon adjacent to the Boc-protected amine. |
| -O-CH₂-CH₂-O- | ~70.2, ~70.3 | ~70.2, ~70.3 | ~70.2, ~70.3 | Signals for the central ethylene glycol carbons. |
| -O-CH₂-CH₂-X | ~70.0 | ~73.0 | ~67.0 | The chemical shift of this carbon is highly sensitive to the electronegativity of the terminal group. |
| -CH₂-N₃ | ~50.6 | - | - | Present. Characteristic upfield shift for the carbon attached to the azide.[1] |
| -CH₂-NH₂ | - | ~41.7 | - | Present. Signal for the carbon adjacent to the primary amine. |
| -CH₂-COOH | - | - | ~35.0 | Present. Signal for the carbon adjacent to the carboxylic acid. |
| -C=O (Amide) | ~156.1 | ~156.1 | ~156.1 | Signal for the carbonyl carbon of the carbamate. |
| -COOH | - | - | ~172.0 | Present. Signal for the carboxylic acid carbon. |
Experimental Protocols
A consistent and detailed methodology is crucial for obtaining high-quality and reproducible NMR data for these PEGylated compounds. Due to their hygroscopic nature, proper handling is essential to prevent moisture contamination, which can interfere with the NMR spectrum.
Sample Preparation
-
Handling Precautions: Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Compound: Weigh 5-10 mg of the t-Boc-N-Amido-PEG2 derivative.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the sample in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).
-
Sample Transfer: After complete dissolution, transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.
NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal, which is crucial for confirming the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of this compound and its alternatives using NMR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-N-Amido-PEG2-Azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise characterization of molecules is paramount to ensure efficacy and safety. The t-Boc-N-Amido-PEG2-Azide linker is a valuable tool, enabling the conjugation of biomolecules through "click chemistry" while offering a protected amine for sequential functionalization. This guide provides an objective comparison of mass spectrometry techniques for the analysis of this compound conjugates and discusses alternative analytical methods, supported by established experimental protocols and data interpretation.
Mass Spectrometry: A Primary Tool for Characterization
Mass spectrometry is an indispensable technique for the characterization of PEGylated molecules like this compound conjugates, providing critical information on molecular weight, purity, and structural integrity. The two most common ionization techniques for this class of molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparative Overview of Mass Spectrometry Techniques
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates multiply charged ions from a solution. | Soft ionization technique that uses a matrix to absorb laser energy and generate singly charged ions. |
| Typical Conjugate Size | Well-suited for a wide range of molecule sizes, from small molecules to large proteins. | Often preferred for larger molecules and polymers due to the prevalence of singly charged ions, which simplifies spectra.[1][2] |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | Requires co-crystallization of the sample with a matrix on a target plate.[3] |
| Instrumentation | Commonly coupled with liquid chromatography (LC-MS) for online separation and analysis.[4] | Typically a time-of-flight (TOF) analyzer is used. |
| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺[3] |
| Fragmentation | Can be induced in the collision cell (tandem MS) to provide structural information. | Post-source decay or in-source decay can lead to fragmentation, which can sometimes be a challenge to control. |
| Advantages | High sensitivity, suitable for complex mixtures when coupled with LC, provides information on charge state distribution.[1] | Tolerant to some buffers and salts, produces simple spectra with predominantly singly charged ions, high throughput capabilities.[2] |
| Disadvantages | Can produce complex spectra with multiple charge states, which may require deconvolution software.[4] Susceptible to ion suppression. | Matrix background can interfere at low mass ranges, potential for laser-induced degradation of the analyte.[5] |
Expected Mass Spectrometry Data for this compound
The theoretical molecular weight of this compound (C₁₁H₂₂N₄O₄) is 274.32 g/mol .[6][7][8] When analyzing conjugates, the expected mass will be the sum of the mass of the conjugated partner and the linker, minus any leaving groups.
Key Fragmentation Pathways:
-
Boc Group Loss: A characteristic loss of the tert-butoxycarbonyl (Boc) group or fragments thereof is expected. Common neutral losses include isobutylene (56 Da) or the entire Boc group (100 Da). Under ESI-CID conditions, product ions are often formed by the loss of C₄H₈ (isobutylene) and further loss of CO₂.[9]
-
PEG Chain Fragmentation: Cleavage of the C-O or C-C bonds within the polyethylene glycol (PEG) chain results in a series of peaks separated by the mass of the ethylene glycol monomer (44 Da).[3]
-
Azide Group Fragmentation: The azide group can undergo the loss of a nitrogen molecule (N₂), resulting in a mass loss of 28 Da.[3]
Experimental Protocols
Detailed methodologies for the two primary mass spectrometry techniques are provided below. These protocols are adapted from established methods for similar PEGylated and Boc-protected molecules.[3][10]
Protocol 1: ESI-LC-MS Analysis
ESI-LC-MS is ideal for analyzing complex reaction mixtures and provides high-resolution mass data.
1. Sample Preparation:
- Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[3]
- Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.[3]
2. LC-MS Parameters:
- LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase column suitable for small molecules or peptides (e.g., C8 or C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5-95% Mobile Phase B over 10-30 minutes.
- Flow Rate: 0.2 - 0.5 mL/min.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 100 - 2000.
3. Data Analysis:
- Extract the ion chromatograms for the expected m/z values of the conjugate and potential byproducts.
- Analyze the mass spectra to identify the molecular ions ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
- Use deconvolution software if necessary to interpret spectra with multiple charge states.
Protocol 2: MALDI-TOF MS Analysis
MALDI-TOF is a rapid technique for determining the molecular weight of the conjugate.
1. Sample Preparation:
- Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[3]
- Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.[3]
- Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).[3]
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[3]
2. MALDI-TOF MS Parameters:
- Mass Spectrometer: A MALDI-TOF mass spectrometer.
- Ionization Mode: Positive ion reflector mode.[3]
- Laser: Nitrogen laser (337 nm).[3]
- Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.[3]
- Mass Range: m/z 500 - 5000.
3. Data Analysis:
- Identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of the conjugate.[3]
- Look for characteristic PEG polymer distributions (44 Da spacing) if a polydisperse PEGylated molecule is being analyzed.
Alternative Analytical Techniques
A comprehensive characterization of this compound conjugates often involves orthogonal techniques to complement mass spectrometry data.
| Technique | Principle | Information Provided | Pros | Cons |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation and confirmation of functional groups (t-Boc, PEG, azide). | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purity assessment, quantification, separation of isomers and impurities. | High resolution and reproducibility, various detection methods available (UV, fluorescence, CAD).[] | May not provide definitive structural information without being coupled to MS. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the presence of specific functional groups, particularly the strong, sharp azide peak (~2100 cm⁻¹). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for ESI-LC-MS and MALDI-TOF MS analysis.
Caption: Experimental workflow for ESI-LC-MS analysis.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Conclusion
The comprehensive analysis of this compound conjugates relies heavily on mass spectrometry, with ESI-LC-MS and MALDI-TOF MS offering complementary information. ESI-LC-MS provides high-resolution data and is ideal for analyzing complex mixtures, while MALDI-TOF MS offers a rapid method for molecular weight determination. For a complete structural confirmation and purity assessment, a multi-faceted approach incorporating orthogonal techniques such as NMR and HPLC is recommended. The choice of analytical methodology should be guided by the specific information required, the complexity of the conjugate, and the available instrumentation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 10. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Commercially Available t-Boc-N-Amido-PEG2-Azide
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly impact the success of their work. In the field of bioconjugation and drug delivery, t-Boc-N-Amido-PEG2-Azide is a widely used heterobifunctional linker. Its purity is paramount to ensure the homogeneity and desired activity of the final conjugate. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers and details the experimental protocols for its analysis.
Commercial Supplier Purity Comparison
The following table summarizes the publicly available purity information for this compound from several commercial suppliers. It is important to note that this data is based on the information provided by the suppliers and has not been independently verified through a head-to-head experimental comparison.
| Supplier | Stated Purity | Analytical Method |
| BroadPharm | 98%[1][2][3][4] | Not specified on product page, but NMR and HPLC data are often available upon request. |
| Glyco MindSynth | 95-98%[5][6][7] | Not specified on product page. |
| Chem-Impex | ≥98%[8] | HPLC[8] |
| AxisPharm | ≥95%[9] | Not specified on product page. |
Experimental Protocols for Purity Analysis
A comprehensive purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any potential impurities. Common impurities in PEG derivatives can include PEG oligomers of varying lengths and byproducts from the synthesis process.[10]
High-Performance Liquid Chromatography (HPLC) with Universal Detection
Due to the lack of a strong UV chromophore in the PEG backbone, HPLC methods for analyzing this compound are best coupled with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10]
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute the compound and any less polar impurities. A re-equilibration step at the initial conditions is necessary at the end of the gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR are instrumental in verifying the chemical structure and identifying any structural impurities.[11]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.[11][12]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[11][12]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a constant temperature, typically 25°C.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans may be necessary.
Data Analysis:
-
The ¹H NMR spectrum should show characteristic signals for the t-Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide and amide functionalities.
-
The purity can be estimated by comparing the integration of the characteristic proton signals to the integration of any impurity signals.
-
The ¹³C NMR spectrum provides confirmation of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.[13]
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid.[13]
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ions for this compound (MW = 274.32) would be the protonated molecule [M+H]⁺ (m/z 275.33) and the sodiated adduct [M+Na]⁺ (m/z 297.31).
Data Analysis:
-
The presence of the expected molecular ions confirms the identity of the compound.
-
The presence of other peaks in the mass spectrum could indicate impurities.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the Purity Analysis of this compound.
References
- 1. This compound, 950683-55-3 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. lookchem.com [lookchem.com]
- 9. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Function of PEGylated Proteins: A Comparative Guide to Essential Assays
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) to therapeutic proteins—a process known as PEGylation—is a cornerstone of modern biopharmaceutical development. This modification can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties, such as increasing its serum half-life and reducing immunogenicity. However, the addition of PEG can also sterically hinder the protein's interaction with its biological targets, potentially altering its functional activity. Therefore, rigorous functional validation is paramount.[1][2]
This guide provides an objective comparison of key functional assays for validating the activity of PEGylated proteins, complete with supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research and development endeavors.
The Trade-Off: In Vitro Potency vs. In Vivo Efficacy
A common theme in the analysis of PEGylated proteins is a trade-off between in vitro activity and in vivo efficacy. The bulky PEG chains can partially obstruct the protein's active sites or receptor-binding domains, leading to a decrease in potency when measured in controlled, in vitro settings.[2][3] However, the enhanced stability and prolonged circulation time in vivo often compensate for this reduced immediate activity, resulting in superior overall therapeutic outcomes.[3][4][5]
Comparative Analysis of Functional Assays
The selection of an appropriate functional assay is intrinsically linked to the protein's mechanism of action. Here, we compare the most prevalent assay formats for major classes of PEGylated protein therapeutics.
Cell-Based Proliferation and Cytotoxicity Assays
These assays are the gold standard for assessing the biological activity of PEGylated cytokines, growth factors, and other proteins that trigger a cellular response.[4] They provide a physiologically relevant measure of the protein's ability to induce downstream biological effects such as cell proliferation, differentiation, or apoptosis.[4]
Table 1: Comparison of Native and PEGylated Protein Activity in Cell-Based Assays
| Protein | Assay Type | Cell Line | Parameter | Native Protein | PEGylated Protein | Reference |
| Erythropoietin (EPO) | Proliferation | UT7/Epo | EC50 | Similar to PEG-Epo | Similar to native EPO for most analogs | [4] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Proliferation | NFS-60 | EC50 | Lower EC50 | Higher EC50 (inversely related to PEG mass) | [4] |
| Interferon-α-2a (IFN-α-2a) | Antiviral | HCV replicon cells | EC50 | 7 pg/mL | 50-300 pg/mL (mono-PEGylated) | [4][6] |
| TNF-related apoptosis-inducing ligand (TRAIL) | Cytotoxicity | HCT116 | In vivo tumor growth inhibition | Less effective | More effective | [4] |
Enzyme Activity Assays
For PEGylated enzymes, the most direct functional assessment is the measurement of their catalytic activity.[4] These assays monitor the conversion of a substrate to a product over time.
Table 2: Comparison of Kinetic Parameters for Native and PEGylated Enzymes
| Enzyme | PEG Moiety | Effect on kcat | Effect on KM | Key Findings | Reference |
| α-Chymotrypsin | 700, 2000, 5000 Da | Decreased by up to 50% | Increased from 0.05 to 0.19 | The effects were dependent on the amount of PEG bound, but independent of PEG size. | [7] |
| Factor VIII (BAX 855) | PEG | Not specified | Not specified | A modification-dependent activity assay allows for selective measurement of the PEGylated protein's activity. | [8] |
Receptor Binding Assays
These assays directly quantify the binding affinity of a PEGylated protein to its receptor, a critical initial step in the mechanism of action for many therapeutics.[4] Techniques such as Surface Plasmon Resonance (SPR) provide real-time kinetics of this interaction.[4]
Table 3: Comparison of Receptor Binding Affinity for Native and PEGylated Proteins
| Protein | Method | Native Protein Kd | PEGylated Protein Kd | Fold Change | Reference |
| Erythropoietin (EPO) | Surface Plasmon Resonance | - | Reduced affinity | Slower association rate | [3] |
| Interferon-alpha | Receptor Binding | High affinity | Lower affinity | - | [3] |
| Growth Hormone Receptor Antagonist (B2036) | Membrane Binding | High affinity | Reduced by 39-fold | 39-fold decrease | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of PEGylated protein function.
Cell-Based Proliferation Assay (Example: G-CSF)
-
Cell Preparation: Culture a G-CSF-dependent cell line, such as NFS-60, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Assay Setup: Seed the cells in a 96-well plate at a suitable density.
-
Sample Addition: Prepare serial dilutions of the native G-CSF and PEGylated G-CSF. Add these dilutions to the wells. Include a negative control without G-CSF.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Measurement: Add a cell proliferation reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.[2] Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Plot the cell viability against the protein concentration to generate dose-response curves and calculate the EC50 values for both the native and PEGylated proteins to compare their potency.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification
ELISAs are widely used to quantify PEGylated proteins in biological samples.[4] However, the PEG moiety can mask protein epitopes, which may require the use of anti-PEG antibodies for capture or detection.[1][10]
-
Coating: Coat a 96-well plate with a monoclonal antibody specific to the protein or an anti-PEG antibody.[3][8]
-
Sample and Standard Preparation: Prepare serial dilutions of the PEGylated protein standard and the test samples in an appropriate buffer.
-
Incubation: Add the standards and samples to the wells and incubate.
-
Detection: Add a biotin-conjugated detection antibody (either anti-protein or anti-PEG).
-
Substrate Development: Add a suitable substrate (e.g., TMB) and stop the reaction.[2]
-
Data Acquisition: Read the absorbance at the appropriate wavelength. The concentration of the PEGylated protein is determined from the standard curve.[2]
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental procedures.
Caption: General workflow for the functional assessment of PEGylated proteins.
Caption: G-CSF signaling via the JAK-STAT pathway, a common mechanism for cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective functional activity measurement of a PEGylated protein with a modification-dependent activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
stability comparison of different bioconjugation linkages
A Researcher's Guide to Bioconjugation Linker Stability
The stability of the chemical bond connecting a biomolecule to its payload is a cornerstone of therapeutic and diagnostic efficacy. For researchers in drug development, an ideal linker must endure the journey through systemic circulation to prevent premature payload release—a cause of off-target toxicity—while ensuring the payload is efficiently liberated at the intended site. This guide offers an objective comparison of the stability of common bioconjugation linkages, supported by quantitative data and detailed experimental protocols.
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
Bioconjugation linkers fall into two primary categories, with the choice between them fundamentally altering a conjugate's mechanism of action and pharmacokinetic profile.[1]
-
Cleavable Linkers: These are engineered to be stable in the bloodstream but break in response to specific triggers in the target microenvironment, such as low pH or the presence of certain enzymes.[1] This strategy allows for controlled payload release and can produce a "bystander effect," where the released drug affects adjacent target-negative cells.[2]
-
Non-Cleavable Linkers: These linkers depend on the complete lysosomal degradation of the biomolecule (e.g., an antibody) to release the payload.[1] This approach typically confers greater plasma stability, reducing the risk of premature drug release and potentially widening the therapeutic window.[2][3]
Quantitative Comparison of Linker Stability
The stability of a linker is most rigorously assessed by measuring the amount of intact conjugate remaining over time when exposed to biological fluids like plasma or serum. The following table summarizes stability data for several widely used linker types. Note that direct comparisons across different studies can be challenging due to variations in the specific bioconjugate, experimental conditions, and analytical methods used.[1][2][4]
| Linker Type | Linkage Formed | Cleavage Stimulus / Key Features | In Vitro Stability (Plasma/Serum) | In Vivo Stability / Half-Life |
| NON-CLEAVABLE | ||||
| Amide | Amide | Highly stable, requires enzymatic degradation of the biomolecule for payload release.[5] | >95% intact after 24 hours; >90% intact after 7 days.[5] | Generally very stable in circulation, leading to a long half-life.[5] |
| Thioether (from Maleimide) | Thiosuccinimide | Susceptible to retro-Michael reaction, leading to payload exchange with thiols (e.g., albumin).[5][6] | Site-dependent; can be low. ~20% intact after 72h at labile sites, vs. ~80% at stable sites.[7][8] Significant deconjugation (~50%) can occur over 7 days.[9] | Half-life can be compromised by in vivo deconjugation.[10] |
| Thioether (Stabilized) | Ring-Opened Maleamic Acid / Thiazine / Sulfone | Stabilized maleimides (hydrolyzed or next-gen) are resistant to retro-Michael reaction.[6][11] | >95% intact after 7 days for self-stabilizing maleimides.[9] Sulfone linkers also show high stability.[7][8] | Stabilized ring-opened products have reported half-lives over two years.[11][12] |
| CLEAVABLE | ||||
| Hydrazone | Hydrazone | pH-sensitive; stable at neutral pH (~7.4), hydrolyzes at acidic pH of endosomes/lysosomes (~5.0-6.0).[] | Stable at pH 7.4 (t½ ≈ 183 hours), but cleaves at pH 5.0 (t½ ≈ 4.4 hours).[] | Stability is pH-dependent; designed for release in acidic tumor microenvironments.[15] |
| Disulfide | Disulfide | Redox-sensitive; cleaved by high concentrations of glutathione in the cytoplasm.[3] | Stable in plasma; designed for intracellular cleavage. | Stability depends on accessibility to reducing agents. |
| Peptide (e.g., Val-Cit) | Amide | Enzyme-sensitive; cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[3] | Generally stable in human plasma. Unstable in mouse plasma due to carboxylesterase activity.[16] | Species-dependent stability. Half-life in the presence of Cathepsin B can be ~2.8 hours.[4] |
| Oxime | Oxime | High hydrolytic stability compared to hydrazones; can be designed for acid-catalyzed cleavage.[17][18][19] | Rate constant for hydrolysis is ~1000-fold lower than for simple hydrazones.[17][19] | Highly stable; >95% intact after 24h in mouse plasma.[9] |
| Click Chemistry (e.g., Triazole) | Triazole | Bioorthogonal and highly stable.[2] | Highly stable in plasma. | Considered highly stable in vivo. |
Experimental Protocols
Accurate assessment of linker stability is fundamental to the development of safe and effective bioconjugates. Below are detailed methodologies for essential in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
This assay is a cornerstone for predicting the in vivo behavior of a bioconjugate by evaluating its stability in a biological matrix.[1][2][16]
Objective: To quantify the stability of a bioconjugate and determine the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat) over time.
Methodology:
-
Preparation: Thaw frozen plasma from the desired species at 37°C and centrifuge to remove any precipitates.[16]
-
Incubation: Dilute the test bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample in a neutral buffer like PBS (pH 7.4) to assess inherent chemical stability. Incubate all samples at 37°C.[16][20]
-
Time Points: Collect aliquots from the incubation mixtures at predetermined time points (e.g., 0, 6, 24, 48, 96, 144, 168 hours).[4][20]
-
Quenching: Immediately stop any degradation by snap-freezing the collected aliquots and storing them at -80°C until analysis.[4][20]
-
Analysis: Quantify the amount of intact bioconjugate and/or released payload. Common techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to determine the average drug-to-antibody ratio (DAR). The bioconjugate is often isolated from the plasma matrix via immunoaffinity capture (e.g., using Protein A/G magnetic beads) before analysis. A decrease in the average DAR over time indicates payload loss.[16][20][21]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to quantify the intact bioconjugate. This typically involves an antibody that captures the biomolecule and a secondary antibody that detects the payload, generating a signal proportional to the amount of intact conjugate.[3][4]
-
-
Data Analysis: Plot the average DAR or the percentage of intact conjugate against time. From this plot, key stability parameters like the half-life (t½) in plasma can be calculated.[20][22]
In Vivo Pharmacokinetic (PK) and Stability Assessment
This study evaluates the stability and overall pharmacokinetic profile of a bioconjugate in a living system, providing the most relevant data on its behavior.[23]
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life) and assess the in vivo stability of a bioconjugate in an animal model (e.g., mouse, rat).
Methodology:
-
Dosing: Administer the bioconjugate to a cohort of animals (e.g., mice) via a clinically relevant route, typically intravenous (IV) injection. The dose should be high enough for detection but non-toxic.[23][24]
-
Blood Sampling: Collect blood samples at multiple predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168 hours post-injection).[23]
-
Plasma Preparation: Process the collected blood samples to isolate plasma.[23]
-
Analysis: Analyze the plasma samples to measure the concentration of:
-
Total Antibody/Biomolecule: Measured using an ELISA that detects the biomolecule regardless of its conjugation state.
-
Intact Conjugate: Measured using an ELISA specific to the conjugate or by LC-MS to determine the average DAR over time.[23]
-
Free Payload: Measured using LC-MS/MS to quantify the amount of drug that has been prematurely released into circulation.[23]
-
-
Data Analysis: Plot the concentration-time data for each analyte. This data is used to calculate key PK parameters, including half-life, clearance, and volume of distribution. The rate of decrease in intact conjugate concentration and the appearance of free payload provide a direct measure of in vivo linker stability.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive assessment of bioconjugate stability, integrating both in vitro and in vivo experimental arms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to t-Boc-N-Amido-PEG Linkers in Bioconjugation
In the landscape of advanced therapeutics, the precise engineering of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount. The linker, a critical component connecting the functional moieties of these complex molecules, significantly influences their efficacy, stability, and pharmacokinetic profiles. Among the diverse linker technologies, t-Boc-N-Amido-PEG linkers have emerged as a versatile and widely adopted class of molecules. This guide provides a comprehensive comparison of t-Boc-N-Amido-PEG linkers with other alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.
The Versatility of t-Boc-N-Amido-PEG Linkers
t-Boc-N-Amido-PEG linkers are heterobifunctional molecules characterized by three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal reactive group. The t-Boc protecting group offers a stable yet readily cleavable mask for a primary amine, enabling controlled, stepwise conjugation. This group is stable under various reaction conditions and can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.
The PEG spacer is instrumental in enhancing the aqueous solubility of the bioconjugate, reducing aggregation, and providing a flexible connection between the conjugated molecules, which is crucial for optimizing biological activity. The terminal reactive group, which can be an NHS ester, an azide, a bromine, or other functionalities, dictates the specific conjugation chemistry that can be employed.
Quantitative Comparison of t-Boc-N-Amido-PEG Derivatives
The selection of a specific t-Boc-N-Amido-PEG linker is often guided by the required length of the PEG spacer and the desired terminal reactive group. The following table summarizes key quantitative data for several commercially available t-Boc-N-amido-PEG derivatives, offering a snapshot of the options available to researchers.
| Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG1-acid | 233.26 | ≥98% | 1260092-44-1 |
| t-Boc-N-amido-PEG4-amine | 336.4 | ≥98% | 811442-84-9 |
| t-Boc-N-amido-PEG4-acid | 365.4 | ≥98% | 756525-91-4 |
| t-Boc-N-amido-PEG10-acid | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | ~614.75 | ≥95% | Not available |
| t-Boc-N-amido-PEG23-amine | 1173.5 | ≥95% | 198227-38-2 |
Note: Data is compiled from commercially available sources and may vary between suppliers.
Comparison of Terminal Functional Groups
The choice of the terminal functional group on the PEG linker is a critical decision that dictates the conjugation strategy. The following table provides a comparison of common terminal groups found on t-Boc-amido-PEG linkers and their alternatives.
| Linker Type | Reactive Group 1 | Reactive Group 2 | Bond Formed | Key Applications & Considerations |
| t-Boc-N-amido-PEG-NHS ester | t-Boc protected amine | N-Hydroxysuccinimide ester | Amide | Reacts with primary amines to form a stable amide bond. Widely used for conjugating to lysine residues in proteins. |
| t-Boc-N-amido-PEG-Azide | t-Boc protected amine | Azide | Triazole | Used in "Click Chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) for highly efficient and specific conjugation to alkyne-containing molecules. |
| Maleimide-PEG-NHS Ester | Maleimide | N-Hydroxysuccinimide ester | Thioether, Amide | Enables site-specific conjugation to thiol groups (e.g., cysteine residues) and amine groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of t-Boc-N-amido-PEG linkers.
Synthesis of a PROTAC using t-Boc-N-amido-PEG-Br
This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of a protein of interest (POI) binding ligand to the linker, followed by deprotection and conjugation to an E3 ligase ligand.
Step 1: First Conjugation
-
React the POI-binding ligand, which contains a suitable nucleophile (e.g., a thiol or amine), with t-Boc-N-amido-PEG-Br in an appropriate solvent such as DMF or DMSO.
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the intermediate product using an appropriate chromatographic method.
Step 2: t-Boc Deprotection and Second Conjugation
-
Deprotect the t-Boc group from the purified intermediate using an acidic solution (e.g., trifluoroacetic acid in dichloromethane).
-
Neutralize the reaction mixture and purify the resulting amine-terminated intermediate.
-
Conjugate the resulting amine-terminated intermediate with the E3 ligase ligand, which should contain a reactive group compatible with an amine (e.g., an NHS ester or a carboxylic acid activated with EDC/HATU).
-
Monitor the reaction by LC-MS and purify the final PROTAC molecule.
Antibody-Drug Conjugation using t-Boc-N-amido-PEG-NHS ester
This protocol describes a common strategy for conjugating a cytotoxic payload to an antibody via surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
t-Boc-N-amido-PEG-NHS ester
-
Activation reagents (if starting from a carboxylic acid terminated linker, e.g., EDC, Sulfo-NHS)
-
Cytotoxic payload with a reactive group for the deprotected amine
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: React the mAb with the t-Boc-N-amido-PEG-NHS ester. The molar ratio of linker to mAb will influence the drug-to-antibody ratio (DAR).
-
Purification: Remove excess linker and reagents by size-exclusion chromatography.
-
t-Boc Deprotection: Remove the t-Boc protecting group from the PEGylated antibody using mild acidic conditions.
-
Payload Conjugation: React the deprotected, PEGylated antibody with the cytotoxic payload.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove unconjugated payload and other impurities.
Visualizing Experimental Workflows
To further clarify the application of these linkers, the following diagrams illustrate key experimental workflows.
Conclusion
The t-Boc-N-amido-PEG linker platform provides a robust and versatile tool for the construction of complex bioconjugates. The ability to precisely control the conjugation strategy through the use of a protecting group, combined with the beneficial properties of the PEG spacer, makes these linkers highly valuable in the development of next-generation therapeutics. By carefully considering the linker length, architecture, and terminal functionality, researchers can optimize the performance of their bioconjugates for a wide range
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of t-Boc-N-Amido-PEG2-Azide
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of t-Boc-N-amido-PEG2-azide, ensuring a secure laboratory environment and compliance with safety regulations. Adherence to these protocols is critical due to the potential hazards associated with the azide functional group.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The azide component of this compound requires careful handling to prevent the formation of potentially explosive compounds.
| Required Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile) |
| Chemical splash goggles |
| Laboratory coat |
Key Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid all personal contact with the substance, including inhalation of any dust or fumes.[1]
-
Do not use metal spatulas or other metal utensils when handling the compound to prevent the formation of shock-sensitive metal azides.[2][3]
-
Keep the compound away from acids, as this can generate highly toxic and explosive hydrazoic acid.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is crucial for laboratory safety. The following workflow outlines the necessary steps for safe and compliant disposal.
Experimental Protocol for Waste Handling:
-
Preparation: Before starting your experiment, designate a specific, clearly labeled hazardous waste container for all azide-containing materials.[2][3] This includes solid waste such as contaminated pipette tips, weighing paper, and gloves, as well as any liquid waste.
-
Waste Segregation: It is critical to segregate azide waste from all other waste streams, particularly acidic waste.[3] Co-mingling azides with acids can produce highly toxic and explosive hydrazoic acid.[3]
-
Collection of Solid Waste:
-
For dry spills or residual powder, use dry clean-up procedures and avoid generating dust.[1]
-
Carefully sweep up the material using non-metallic tools (e.g., plastic or glass spatula) and place it in the designated azide waste container.[1][2][3]
-
All contaminated disposables (gloves, wipes, etc.) must also be placed in this container.[4]
-
-
Collection of Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Under no circumstances should azide solutions be disposed of down the drain. [4][5] This practice can lead to the formation of highly explosive lead or copper azides in the plumbing.[5][6]
-
-
Container Labeling and Storage:
-
Final Disposal:
-
Arrange for the disposal of the azide waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
For added safety, it is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal, if feasible within your laboratory's capabilities and protocols.[3]
-
Accidental Release and Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
| Spill Scenario | Containment and Cleanup Procedure |
| Minor Spill (in a fume hood) | 1. Alert personnel in the immediate area. 2. Use absorbent material to contain the spill. 3. For solid spills, use dry cleanup methods; avoid creating dust.[1] 4. Clean the affected area with a suitable solvent and then wash with copious amounts of water.[1] 5. Collect all cleanup materials in the designated azide hazardous waste container.[4] |
| Major Spill (outside a fume hood) | 1. Evacuate the area immediately.[4] 2. Alert your supervisor and your institution's EHS department.[1][4] 3. Prevent the spill from entering drains or waterways.[1] |
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Operational Guide for t-Boc-N-Amido-PEG2-Azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling t-Boc-N-amido-PEG2-azide. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[3] |
| Eye Protection | Safety glasses or goggles | Must be worn to prevent eye contact with the substance.[2][3] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact.[1][3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or fumes are generated, a respirator may be necessary.[1][2] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures will mitigate risks associated with this compound.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling the Compound :
-
Post-Handling :
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills :
-
Major Spills :
-
Alert personnel in the area and contact emergency services, informing them of the hazard's location and nature.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
If the substance is dry, use dry clean-up procedures to avoid dust generation and collect the residue in sealed containers for disposal.[1]
-
Wash the area with large amounts of water and prevent runoff into drains.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any solid this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Collect any solutions containing this compound in a labeled hazardous waste container.
-
Empty Containers : Empty containers may still present a chemical hazard.[1] They should be returned to the supplier for reuse/recycling if possible. Otherwise, they should be punctured to prevent re-use and disposed of at an authorized landfill.[1]
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed hazardous waste contractor.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Bury the residue in an authorized landfill.[1]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
